Zirconium nitrate
Description
Role as a Precursor in Advanced Materials Synthesis
Zirconium nitrate (B79036) is a crucial starting material, or precursor, for the creation of a wide array of advanced zirconium-based materials. smolecule.com Its ability to decompose upon heating to form zirconium dioxide (ZrO₂) makes it a common choice for synthesizing zirconia powders and nanoparticles. smolecule.comsciencemadness.org These synthesis processes often employ methods like co-precipitation, sol-gel, and solution combustion. smolecule.comrsc.org
In the co-precipitation method, an aqueous solution of zirconium nitrate is reacted with a precipitating agent, such as potassium hydroxide (B78521) (KOH), to form a zirconium-containing solid, which is then calcined at high temperatures to yield zirconia nanoparticles. rsc.org The sol-gel process involves the creation of a colloidal solution (sol) from the precursor, which then undergoes a phase transformation into a gel-like network, eventually leading to the formation of the desired material. smolecule.comrsc.org
The applications for materials derived from this compound are diverse and technologically significant. Zirconia (ZrO₂) is a renowned ceramic valued for its high thermal stability, chemical inertness, and robust mechanical properties. smolecule.comnanorh.com Beyond zirconia, this compound is a precursor for other functional materials, including:
Zirconium-based composite materials: Used in applications that demand high strength and resistance to extreme conditions. nanorh.com
Advanced ceramic coatings: These coatings provide high-temperature stability as well as wear and corrosion resistance, finding use in the aerospace and automotive industries. nanorh.com
Thin films: this compound is used to deposit thin films of zirconium compounds that possess properties like wear resistance and a high refractive index, which are valuable in microelectronics and optics. smolecule.com
Specialized functional materials: This includes materials like zirconium phosphate (B84403) and zirconium tungstate, which have unique catalytic and ionic conductivity properties for potential use in fuel cells and optoelectronic devices. smolecule.comontosight.ai
| Synthesis Method | Description | Resulting Material Example |
|---|---|---|
| Co-precipitation | Involves dissolving this compound in a solution and adding a precipitating agent to form a solid, which is then calcined. rsc.org | Crystalline zirconium oxide (ZrO₂) nanoparticles. rsc.org |
| Sol-Gel | A colloidal solution (sol) of the precursor is formed, which then gels and is processed to create the final material. smolecule.comrsc.org | Zirconia powders and other functional materials like zirconium phosphate. smolecule.com |
| Solution Combustion | A solution of this compound and a fuel (e.g., glucose) is heated, leading to a rapid combustion reaction that synthesizes the material. | Tetragonal or monoclinic phases of ZrO₂. |
| Chemical Vapor Deposition (CVD) | Utilizes the volatility of this compound, which sublimes and decomposes at elevated temperatures to deposit a thin film. wikipedia.org | Zirconium dioxide thin films on substrates like silicon. wikipedia.org |
Significance in Catalysis and Chemical Transformations
This compound is recognized for its effectiveness as a catalyst, particularly as a water-tolerant Lewis acid, in various chemical reactions. rsc.org A Lewis acid is a chemical species that can accept an electron pair from a donor, thereby activating a substrate and facilitating a chemical reaction. wikipedia.org The utility of zirconium(IV) compounds, including the nitrate and chloride salts, as Lewis acid catalysts is well-established in organic synthesis. thieme-connect.com
One of the key applications of this compound in catalysis is in the synthesis of N-substituted pyrroles. sciencemadness.orgrsc.org Research has demonstrated that a catalytic amount of this compound can efficiently facilitate the condensation reaction between compounds like 4-hydroxyproline (B1632879) and isatin (B1672199) derivatives in aqueous media, producing the desired pyrrole (B145914) derivatives in high yields and with short reaction times. rsc.org
This compound's catalytic activity extends to several other types of chemical transformations:
Nitration of Aromatic Compounds: Anhydrous this compound can be used to nitrate certain organic aromatic compounds. For instance, it facilitates the nitration of quinoline (B57606) to produce 3-nitroquinoline (B96883) and 7-nitroquinoline, and of pyridine (B92270) to yield 3-nitropyridine (B142982) and 4-nitropyridine. sciencemadness.org
General Catalysis: As nanoparticles, this compound is used to catalyze a variety of organic reactions, including oxidation and nitration processes, which are important in the synthesis of fine chemicals. nanorh.com
Hydrogenation and Dehydrogenation: It has been explored as a catalyst in hydrogenation and dehydrogenation reactions, which are fundamental processes in the petrochemical industry. nanorh.com
Fischer-Tropsch Synthesis: The compound can act as a catalyst or a precursor for catalysts used in the Fischer-Tropsch process, which converts synthesis gas (carbon monoxide and hydrogen) into valuable hydrocarbons. nanorh.com
Structure
2D Structure
Properties
IUPAC Name |
zirconium(4+);tetranitrate | |
|---|---|---|
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InChI |
InChI=1S/4NO3.Zr/c4*2-1(3)4;/q4*-1;+4 | |
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InChI Key |
OERNJTNJEZOPIA-UHFFFAOYSA-N | |
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Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zr+4] | |
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Molecular Formula |
Zr(NO3)4, N4O12Zr | |
| Record name | zirconium(IV) nitrate | |
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DSSTOX Substance ID |
DTXSID9049821 | |
| Record name | Zirconium nitrate | |
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Molecular Weight |
339.24 g/mol | |
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Physical Description |
Zirconium nitrate is a white crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a preservative., Colorless to white crystals that absorb moisture from the air; [HSDB] | |
| Record name | ZIRCONIUM NITRATE | |
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Boiling Point |
Decomposes at 100 °C | |
| Record name | ZIRCONIUM NITRATE | |
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Solubility |
Very soluble in water, Soluble in alcohol | |
| Record name | ZIRCONIUM NITRATE | |
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Density |
greater than 1 at 68 °F (USCG, 1999) | |
| Record name | ZIRCONIUM NITRATE | |
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Color/Form |
White, hygroscopic crystals | |
CAS No. |
13746-89-9, 12372-57-5 | |
| Record name | ZIRCONIUM NITRATE | |
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| Record name | Zirconium nitrate | |
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| Record name | Nitric acid, zirconium(4+) salt (4:1) | |
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| Record name | Zirconium tetranitrate | |
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| Record name | zirconium tetranitrate | |
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| Record name | ZIRCONIUM TETRANITRATE | |
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Synthetic Methodologies for Zirconium Nitrate Derived Materials
Hydrolysis and Precipitation Techniques
Hydrolysis and precipitation are foundational wet-chemical methods for synthesizing zirconia powders from zirconium nitrate (B79036) solutions. These techniques involve the chemical transformation of the soluble nitrate salt into an insoluble hydroxide (B78521) or hydrous oxide, which is then recovered and thermally treated.
Controlled hydrolysis involves the reaction of zirconium nitrate with water, often under specific temperature and pH conditions, to induce the formation of hydrous zirconia particles. The process typically begins with the formation of the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which then polymerizes. researchgate.net This polymerization leads to the aggregation of these tetramers, forming nuclei and subsequently larger primary crystallites. researchgate.net
The control of reaction parameters is paramount for tailoring the particle characteristics. For instance, the thermal hydrolysis of a zirconyl nitrate solution at 98°C over extended periods can produce zirconia particles around 80 nm in size. researchgate.net Lowering the temperature to 60°C within a microemulsion environment has been shown to yield spherical hydrous-zirconia particles, a departure from the cubic morphologies often produced at boiling temperatures. researchgate.net The pH of the solution is another critical factor; maintaining a pH between 2 and 3 during hydrolysis is a key parameter for optimizing the synthesis of ZrO₂ nanoparticles.
The nature of the precursor salt also influences the final product. Studies comparing zirconium oxychloride and this compound as precursors have shown that the extent of metastabilization of the desirable tetragonal phase of zirconia (t-ZrO₂) is notably lower when using nitrates. ichtj.waw.pl However, controlled hydrolysis of this compound remains a viable route for producing various zirconia polymorphs.
Co-precipitation is a widely used, straightforward, and cost-effective method for producing homogeneous, high-purity crystalline zirconia nanoparticles. apsacollege.com The technique involves dissolving this compound in an aqueous solution and then adding a precipitating agent, typically a base, to induce the formation of an insoluble zirconium hydroxide precipitate. This precipitate is subsequently washed, dried, and calcined at elevated temperatures to yield zirconia nanoparticles. rsc.orgrsc.org
Various precipitating agents can be used, and the choice significantly impacts the morphology and properties of the final ZrO₂ nanoparticles. Common agents include potassium hydroxide (KOH), sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and ammonia (B1221849) (NH₃). apsacollege.com For example, using NaOH as the precipitating agent has been shown to produce bundles of nanorods, while using NH₃ can result in cauliflower-like morphologies and particle agglomeration. apsacollege.com
The concentration of the precipitating agent is also a critical variable. In one study, crystalline ZrO₂ nanoparticles were synthesized using this compound and varying concentrations of KOH (0.5, 1.0, and 1.5 M). researchgate.netnih.gov The optimization of the this compound to KOH ratio was found to be crucial for obtaining crystalline, spherical zirconia. rsc.orgrsc.org Subsequent calcination temperature plays a role in the final crystal phase and size, with studies showing that calcination can influence the transition between monoclinic and tetragonal phases. rsc.orgcapes.gov.br
Table 1: Influence of Precipitating Agent on Zirconia Nanoparticle Synthesis via Co-precipitation This table is interactive. Users can sort and filter the data.
| Zirconium Source | Precipitating Agent | Resulting Morphology | Crystallite Size (nm) | Crystal Structure Confirmed | Reference |
|---|---|---|---|---|---|
| This compound | Sodium Hydroxide (NaOH) | Bundles of nanorods | 20-58 | Monoclinic | apsacollege.com |
| This compound | Potassium Hydroxide (KOH) | Spherical | 20-58 | Monoclinic | apsacollege.comresearchgate.net |
| This compound | Sodium Carbonate (Na₂CO₃) | Irregular | 20-58 | Monoclinic | apsacollege.com |
| This compound | Ammonia (NH₃) | Cauliflower-like | 20-58 (76 nm particles observed) | Monoclinic | apsacollege.com |
Controlled Hydrolysis of this compound Solutions
Sol-Gel Processing of this compound
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is valued for its ability to produce high-purity, homogeneous materials at low temperatures. ekb.eg
In the context of this compound, an aqueous sol-gel route involves hydrolysis and condensation reactions of the zirconium precursor in water. The mechanism begins with the hydrolysis of the zirconium salt, which is then followed by a series of condensation reactions to form a three-dimensional network of Zr-O-Zr bonds, resulting in a gel. rsc.orgresearchgate.net
The process can be influenced by various additives. For instance, the use of organic additives like glucose and fructose (B13574) in a sol-gel synthesis of zirconia nanoparticles can help prevent the phase transition from the desirable tetragonal phase to the monoclinic phase. rsc.org Similarly, sucrose (B13894) has been used as a gelation agent. rsc.org In some procedures, after dissolving the zirconium precursor, an agent is added to facilitate gelation upon heating, which is then dried and calcined to produce the final zirconia material. rsc.org The sol-gel auto-combustion technique, which uses a fuel like oxalyl dihydrazide mixed with zirconyl nitrate in water, can produce cubic phase zirconia nanopowder with crystallite sizes of 6-12 nm after heating. rsc.orgnih.gov
The concentration of the this compound precursor and the pH of the sol are critical parameters that significantly influence the hydrolysis and condensation reactions, and therefore the gelation process and the final properties of the material. doi.orgresearchgate.net
The pH of the reaction mixture, often adjusted using acids or bases, affects the kinetics of the sol-gel process. researchgate.netarabjchem.org Acidic conditions tend to promote hydrolysis, leading to the formation of more linear or randomly branched polymer chains. researchgate.net Conversely, basic conditions favor condensation reactions, which can lead to more highly cross-linked networks and uniform particles. researchgate.net The stability of the sol is also strongly dependent on pH. For some zirconia sols derived from alkoxides, stability is observed in a pH range of 3.3 to 7.0, while a lower pH (e.g., 0.9) can cause rapid precipitation. doi.org
Precursor concentration also plays a crucial role. Typically, a higher concentration of the precursor enhances the rates of both hydrolysis and condensation, which can accelerate gelation. doi.org However, in some systems, particularly those using chemical modifiers like diglycol with zirconium alkoxides, the sol stability has been observed to increase with an increase in the precursor concentration. doi.org The interplay between precursor concentration and other synthesis variables, like the water-to-zirconium molar ratio, can be adjusted to control the properties and sinterability of the resulting zirconia powders. researchgate.net
The sol-gel method is particularly well-suited for producing spherical zirconia particles, such as microspheres and microbeads, which have applications as abrasive media. scientific.netresearchgate.net A common approach involves preparing a this compound and urea (B33335) solution to form the initial sol. scientific.netresearchgate.net
This sol is then dispersed to form uniform droplets, often using a vibrating dispersion method. scientific.netresearchgate.net These liquid droplets are then introduced into a gelling medium, such as an ammonia solution. As the droplets travel, they assume a spherical shape due to surface tension and begin to harden on the surface, a process that can be facilitated by exposure to ammonia gas. scientific.netresearchgate.netresearchgate.net The gelation process is completed within the ammonia solution. scientific.netresearchgate.net The resulting gel spheres undergo a series of post-processing steps, including aging, washing, drying, and finally calcination and sintering, to yield dense, spherical ZrO₂ ceramic microbeads with a uniform diameter. scientific.netresearchgate.net
Integration of Chelating Agents in Sol-Gel Systems
In the sol-gel synthesis of zirconia-based materials, a significant challenge is the rapid hydrolysis of zirconium precursors, which often proceeds faster than condensation, leading to the undesirable precipitation of ZrO2 particles. scielo.br To overcome this, chelating agents are introduced into the synthesis process. scielo.brscielo.br These agents form stable complexes with zirconium ions, thereby reducing the hydrolysis rate and promoting a more controlled formation of the gel network. scielo.brrsc.org
Commonly used chelating agents include acetylacetone, acetic acid, citric acid, and various sugars like sucrose and fructose. scielo.brustb.edu.cnustb.edu.cn For instance, acetic acid can act as a chelating ligand, modifying the hydrolysis process when zirconium n-propoxide is used as a precursor. scielo.br The carboxylate group of acetic acid bonds to zirconium atoms in a chelating bidentate configuration. scielo.br Similarly, citric acid is an effective chelating agent due to its three carboxylic acid moieties that can bind to metal cations. rsc.org In the Pechini method, citric acid chelates zirconium ions, preventing their precipitation, and also serves as a fuel for subsequent combustion steps. ustb.edu.cnustb.edu.cn
The use of chelating agents provides greater control over the material's structure and properties. For example, the amphiphilic chelating agent n-octadecylacetoacetate (C18AA) has been shown to improve the stability of zirconia-based gel films on a water surface during two-dimensional sol-gel synthesis. acs.org The choice and concentration of the chelating agent can influence the gelation time, pore structure, and surface area of the final zirconia product. scielo.brustb.edu.cn
Solution Combustion Synthesis Approaches
Solution combustion synthesis (SCS) is a versatile method for producing a wide range of nanomaterials, including zirconia nanoparticles. rsc.org This technique involves a self-sustaining exothermic reaction in a solution containing a metal precursor (oxidizer) and an organic fuel. rsc.orgnih.gov Zirconyl nitrate is a commonly used oxidizer in these systems. scirp.orgresearchgate.netcapes.gov.br
Fuel-Oxidizer Ratio Optimization in this compound Systems
The fuel-to-oxidizer (F/O) ratio is a critical parameter in solution combustion synthesis, as it significantly influences the combustion process and the characteristics of the resulting material. capes.gov.brresearchgate.net This ratio is determined by the total oxidizing and reducing valencies of the oxidizer and fuel. scirp.orgscirp.org By adjusting the F/O ratio, one can control the combustion temperature, the amount of gas produced, and consequently, the properties of the synthesized powder, such as crystallinity, particle size, and surface area. capes.gov.brresearchgate.netacs.org
For instance, in the glycine-zirconyl nitrate system, increasing the glycine-to-zirconyl nitrate (Gly:ZN) molar ratio leads to a higher theoretical combustion temperature and a greater volume of evolved gases. capes.gov.brresearchgate.net This can result in more agglomerated powders with a lower specific surface area. capes.gov.brresearchgate.net Conversely, a fuel-lean mixture may produce a more porous and finer powder. scientific.net Research on gadolinium-doped ceria (GDC) synthesized via glycine-nitrate combustion showed that a slightly fuel-lean ratio resulted in a high surface area and soft agglomerates. scientific.net Similarly, in the synthesis of nanocrystalline zirconia using sucrose as fuel and zirconyl nitrate as an oxidant, an optimized oxidant-to-fuel ratio of 0.2 was found to be ideal. researchgate.net
Table 1: Effect of Fuel/Oxidizer Ratio on Zirconia Powder Properties
| Fuel/Oxidizer System | Fuel/Oxidizer Ratio | Effect on Powder Properties | Reference |
| Glycine (B1666218)/Zirconyl Nitrate | Increased Gly:ZN ratio | Increased agglomeration, lower specific surface area, slightly larger crystallite size. | capes.gov.brresearchgate.net |
| Sucrose/Zirconyl Nitrate | Optimized at 0.2 | Production of nanocrystalline zirconia with particle sizes of 5-30 nm. | researchgate.net |
| Urea/Zirconyl Nitrate | Maintained at 5:1 | Production of zirconia nanoparticles with a crystallite size of approximately 30.3 nm. | beilstein-journals.org |
Low-Temperature Solution Combustion Variants
Low-temperature solution combustion synthesis offers a simple and energy-efficient route to produce nanocrystalline materials. rsc.org This method can often be performed without the need for a stabilizing agent or subsequent calcination steps. rsc.org
One example involves dissolving zirconyl nitrate (oxidizer) and oxalyl dihydrazide (fuel) in water and heating the solution in a muffle furnace preheated to 400 °C. This process yields cubic phase zirconia nanopowder with a crystallite size ranging from 6 to 12 nm. rsc.org Another approach utilizes citric acid as a fuel to synthesize zinc zirconate nanocomposites at a low temperature, with the precursors being zirconium butoxide and zinc nitrate. nih.gov The resulting material, after calcination at 600 °C, consists of mixed phases of zinc zirconate, zinc oxide, and zirconium oxide. nih.gov The glycine-nitrate process is another low-temperature combustion method used to prepare yttria-stabilized zirconia (YSZ) powders. abmproceedings.com.brustc.edu.cn By dissolving zirconyl nitrate, yttrium nitrate, and glycine in water and heating the mixture, a viscous gel is formed which then undergoes self-ignition in a furnace at 600°C. abmproceedings.com.br
Hydrothermal and Solvothermal Synthetic Pathways
Hydrothermal and solvothermal synthesis are effective methods for producing crystalline nanoparticles from solutions at elevated temperatures and pressures. These techniques offer good control over particle size, morphology, and crystallinity. aip.org
Supercritical Hydrothermal Synthesis for Nano-Zirconia
Supercritical hydrothermal synthesis is an advanced and environmentally friendly technique for preparing nanoscale powders. researchgate.nete3s-conferences.org This method utilizes water at supercritical conditions (above 374 °C and 22.1 MPa) as the reaction medium. Under these conditions, water exhibits unique properties that facilitate rapid and uniform nucleation and growth of nanoparticles.
In a typical synthesis, a solution of a zirconium precursor, such as zirconyl nitrate, is reacted in supercritical water. researchgate.netcambridge.orgcambridge.org For example, zirconia nanocrystals have been prepared by reacting a 0.05 M zirconyl nitrate solution at 400 °C and 30 MPa for a very short reaction time of 1.8 seconds. cambridge.orgcambridge.org This process yields highly crystalline zirconia powders compared to conventional hydrothermal methods. cambridge.orgcambridge.org Under alkali-free conditions, using zirconyl nitrate as a precursor exclusively produces the monoclinic phase of zirconia with a crystallite size of about 5.07 nm. e3s-conferences.org The type of precursor and the pH of the solution can influence the crystal structure of the final product. e3s-conferences.orgcambridge.org
Microwave-Assisted Hydrothermal Synthesis
Microwave-assisted hydrothermal synthesis combines the advantages of hydrothermal processing with the rapid and uniform heating provided by microwaves. mdpi.comcore.ac.ukresearchgate.net This method can significantly reduce reaction times from hours to minutes and often allows for lower reaction temperatures, making it an energy-efficient process. mdpi.comcore.ac.uk
In this technique, a precursor solution, such as aqueous zirconium oxynitrate, is subjected to microwave irradiation in a sealed vessel. mdpi.comsemanticscholar.org The temperature and duration of the microwave treatment are key parameters that control the particle size and crystallinity of the resulting zirconia nanoparticles. mdpi.comsemanticscholar.org For instance, monoclinic zirconia nanoparticles with an average size of 30-50 nm can be synthesized by microwave treatment at 140–160 °C for 5–60 minutes. mdpi.com The addition of complexing agents like citric acid can help stabilize the synthesized nanoparticles in an aqueous solution at a neutral pH. mdpi.comsemanticscholar.org This method has been successfully used to produce various zirconia-based nanomaterials, including yttria-stabilized zirconia (YSZ). mdpi.comresearchgate.net
Table 2: Comparison of Microwave-Assisted Hydrothermal Synthesis Parameters for Zirconia
Chemical Vapor Deposition (CVD) Precursor Utilization
Anhydrous zirconium(IV) nitrate serves as a volatile, carbon-free precursor for the low-pressure chemical vapor deposition (LPCVD) of thin zirconium dioxide (ZrO₂) films. researchgate.net Its utility in CVD processes stems from its ability to act as a single source for both zirconium and oxygen, eliminating the need for an additional oxidizer like O₂. aip.orgwikipedia.org This is advantageous as it prevents the formation of an undesirable silicon oxide layer at the film-substrate interface when depositing on silicon. aip.org
This compound is volatile, sublimating at 95 °C under a pressure of 0.2 mm of Hg, and it thermally decomposes at relatively low temperatures (above 100 °C) to form zirconia. wikipedia.org This allows for the deposition of ZrO₂ films at substrate temperatures as low as 285-300 °C. wikipedia.org
Mechanisms of Zirconium Compound Deposition
The deposition of zirconium compounds from a this compound precursor involves the adsorption of the precursor onto the substrate surface, followed by a series of decomposition reactions. The formal stoichiometry for the deposition of zirconia from zirconium(IV) nitrate can be represented as:
Zr(NO₃)₄(g) → ZrO₂(s) + 2N₂O₅(g)
However, the actual mechanism is more complex. Studies using temperature-programmed reaction mass spectrometry (TPR) and X-ray photoelectron spectroscopy (XPS) on the interaction of zirconium(IV) nitrate with a polycrystalline zirconia surface have provided deeper insight into the decomposition pathway.
The process begins with the competitive desorption and reaction of adsorbed this compound at approximately 340 K (67 °C). The decomposition is not a simple, single-step reaction but a series of steps that lead to the ultimate formation of ZrO₂. During this process, several gas-phase products are evolved, including nitric oxide (NO), nitrogen trioxide (NO₃), and oxygen (O₂). These products are released in two main temperature windows, centered around 350 K (77 °C) and 400 K (127 °C).
Interestingly, XPS studies show that the +4 oxidation state of zirconium remains constant throughout the decomposition sequence. This suggests that the nitrate ligands themselves undergo oxidation-reduction chemistry. A proposed mechanism involves the formation of adsorbed peroxide intermediates, such as Zr(NO₃)₂(O₂) and ZrO(O₂), on the decomposition pathway. The deposition rate is observed to be first-order in relation to the partial pressure of the this compound precursor at low to moderate pressures. researchgate.netacs.org
Table 1: CVD Parameters for this compound
| Parameter | Value/Range | Reference |
|---|---|---|
| Precursor | Anhydrous Zirconium(IV) Nitrate (Zr(NO₃)₄) | researchgate.netwikipedia.org |
| Substrate | Silicon (Si) | researchgate.netwikipedia.org |
| Precursor Sublimation Temperature | 95 °C | wikipedia.org |
| Deposition Temperature | 300–500 °C | researchgate.net |
| Reactor Pressure | 0.25–1.1 Torr | researchgate.net |
| Deposited Film | Polycrystalline, predominantly monoclinic ZrO₂ | researchgate.net |
| Key Byproducts | NO, NO₃, O₂ |
Green Synthesis Methodologies
Green synthesis offers an eco-friendly, cost-effective, and simple alternative to conventional physical and chemical methods for producing nanoparticles. researchgate.net This approach utilizes biological entities like plants, bacteria, or fungi. In the context of zirconium-based materials, aqueous extracts from various plant parts (leaves, flowers, etc.) are commonly used. These extracts contain a rich mixture of phytochemicals, such as flavonoids, phenols, alkaloids, and proteins, which act as effective reducing, capping, and stabilizing agents. jchemrev.comnih.govuobaghdad.edu.iq
Zirconium salts, primarily zirconyl nitrate (the hydrated form of this compound), are used as the metal precursor. colab.wstci-thaijo.org The synthesis is typically carried out by mixing an aqueous solution of the zirconium salt with the plant extract and often involves gentle heating to facilitate the reaction. tci-thaijo.orgmdpi.com
Bioreduction Techniques for Zirconium Nanoparticle Formation
The formation of zirconia nanoparticles (ZrO₂-NPs) via bioreduction is a bottom-up approach that relies on the complex interplay between the metal precursor and the biomolecules present in the extract. nih.gov The mechanism involves several key steps:
Bioreduction and Complexation : The process is initiated by the reduction of zirconium ions. While the exact mechanism can vary, one proposed pathway involves enzymes like nitrate reductase, which can reduce the metallic species. rsc.org Another suggested mechanism involves the tautomeric transition of enol compounds to their keto forms within the phytochemicals, which releases a reactive hydrogen atom that reduces the zirconium ions. uobaghdad.edu.iq The reduced zirconium ions then form complexes with the phytochemicals in the plant extract. nih.govrsc.org This complexation step is crucial for stabilizing the nascent nanoparticles and preventing their aggregation.
Nucleation and Growth : The complexed zirconium species undergo nucleation, forming small, stable nuclei. These nuclei then grow into nanoparticles. The biomolecules from the plant extract adsorb onto the surface of the growing nanoparticles, acting as capping agents. This capping layer controls the growth and imparts stability to the nanoparticles in the solution. uobaghdad.edu.iq
Calcination : The final step often involves the calcination (heating at high temperatures) of the bio-complexed material. nih.gov This process removes the organic matter from the surface of the nanoparticles and leads to the formation of crystalline zirconia (ZrO₂). The calcination temperature can significantly influence the crystal structure, size, and morphology of the final nanoparticles. rsc.org
For instance, in the synthesis using Sargassum wightii seaweed extract and zirconyl nitrate, calcination at 400 °C was required to form spherical ZrO₂ nanoparticles with a size of about 5 nm. nih.gov Similarly, when using Melia dubia leaf extract, the precipitate formed after mixing with zirconyl nitrate was calcined at 800 °C for two hours to obtain zirconia nanoparticles. tci-thaijo.org The characteristics of the resulting nanoparticles, such as size and shape, are influenced by factors like the specific plant extract used, the concentration of the precursor, and reaction conditions like temperature. jchemrev.comcolab.ws
Table 2: Green Synthesis of Zirconium Nanoparticles Using this compound Precursors
| Biological Source | Zirconium Precursor | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|
| Sphagneticola trilobata leaf extract | Aqueous Zirconyl Nitrate (1 mM) | Tetragonal structure, oval-shaped, 20–100 nm size | researchgate.netcolab.ws |
| Ocimum sanctum (Tulasi) leaf extract | Aqueous this compound (1 mM) | Spherical shape, 10 nm average size | ijera.com |
| Sargassum wightii (Seaweed) extract | Zirconyl Nitrate Hydrate (B1144303) (ZrO(NO₃)₂·H₂O) | Spherical morphology, 5 nm size, tetragonal structure | nih.gov |
| Melia dubia leaf extract | Zirconyl Nitrate (0.1 M) | White zirconium oxide nanoparticles | tci-thaijo.org |
| Lagerstroemia speciosa leaves extract | Not specified, but biogenically synthesized | Tetragonal structure | jchemrev.com |
Catalytic Applications of Zirconium Nitrate and Its Derivatives
Zirconium Nitrate (B79036) as a Precursor for Heterogeneous Catalysts
Zirconium nitrate is a preferred starting material for creating heterogeneous catalysts due to its solubility and ability to decompose into high-purity zirconia upon calcination. nanorh.comresearchgate.net This process allows for the controlled synthesis of zirconia nanoparticles and other nanostructures with high surface areas, which is a critical factor for catalytic activity. nanorh.comnih.gov The properties of the final zirconia catalyst, such as its crystalline phase (monoclinic, tetragonal, or cubic), surface area, and pore volume, can be tailored by adjusting the synthesis conditions, including the concentration of the this compound solution and the precipitation and calcination parameters. rsc.orgnih.gov
The versatility of this compound as a precursor extends to the preparation of modified zirconia catalysts. By co-precipitating this compound with other metal salts or impregnating the resulting zirconia with various compounds, the catalytic properties can be further enhanced. google.comfrontiersin.org For instance, the addition of promoters like sulfate, tungstate, or other metal oxides can significantly increase the acidity of the zirconia surface, leading to the formation of solid superacids. scispace.comresearchgate.net
Zirconia-based catalysts, often derived from this compound, are widely employed in organic synthesis due to their low toxicity, affordability, and catalytic flexibility. x-mol.net Their ability to act as both Lewis and Brønsted acids, combined with their stability, makes them suitable for a wide range of reactions. mdpi.com
Zirconia-based materials are effective catalysts for oxidation reactions. The surface of zirconium oxide possesses inherent catalytic activity for oxidation processes. scispace.com For example, copper oxide supported on zirconia, prepared from copper and zirconium nitrates, has been shown to be an effective catalyst for the dehydrogenation of cyclohexanol (B46403) to cyclohexanone, an oxidation reaction. acs.org
In the realm of nitration, modified zirconia catalysts play a significant role. Sulfated zirconia, a superacid catalyst, is particularly effective for the nitration of aromatic compounds like toluene. scispace.comresearchgate.net These catalysts can facilitate the formation of nitronium ions, the key electrophile in aromatic nitration, offering an eco-friendly alternative to traditional nitrating agents like mixed acids. scispace.comresearchgate.net The catalytic performance can be further tuned by doping the sulfated zirconia with other metal oxides, such as ceria, which can enhance the catalyst's acidity and stability. researchgate.netacs.org
| Catalyst | Toluene Conversion (%) | Selectivity to p-nitrotoluene (%) | Reference |
|---|---|---|---|
| Sulfated Zirconia (SZ) | 71.54 | - | acs.org |
| Zinc-doped SZ | 85.23 | - | acs.org |
| Cobalt-doped SZ | 78.65 | - | acs.org |
| Sulfated Zirconia-Ceria | ~65 | ~40 | researchgate.net |
The synthesis of fine chemicals and pharmaceutical intermediates often relies on acid-catalyzed reactions, where zirconia-based catalysts have proven to be valuable. rsc.org For instance, sulfated zirconia has been successfully used as a solid acid catalyst in Friedel-Crafts acylation reactions, which are crucial for producing intermediates for pharmaceuticals. rsc.org Layered zirconium phosphates, another class of materials derived from zirconium precursors, exhibit Brønsted acidity and have been employed in aza-Diels-Alder reactions, a key step in the synthesis of nitrogen-containing bioactive molecules. rsc.org The use of these solid acid catalysts aligns with the principles of green chemistry by replacing hazardous and corrosive liquid acids. rsc.org
Nano-sized sulfated zirconia has demonstrated high activity and selectivity in the synthesis of various fine chemicals, including acetylsalicylic acid (aspirin) and dypnone. scientific.net
Zirconia-based catalysts have emerged as efficient tools for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. x-mol.net Nano-zirconia has been utilized as a reusable heterogeneous catalyst for the one-pot, solvent-free synthesis of substituted imidazoles from isatin (B1672199) derivatives, aromatic aldehydes, and ammonium (B1175870) acetate. researchgate.netamanote.com This method is considered environmentally friendly and efficient. researchgate.net
Recent reviews have highlighted the extensive use of zirconium catalysts in the synthesis of a variety of heterocycles, including pyrazoles, pyrimidinones, quinolines, and quinazolinones, underscoring the broad applicability of these catalysts in medicinal chemistry. x-mol.netrsc.org
This compound-derived catalysts are also explored in hydrogenation and dehydrogenation reactions, which are fundamental processes in the petrochemical industry and for producing high-value chemicals. nanorh.com Zirconia itself can act as a catalyst support for active metals like platinum or copper in these reactions. acs.orgmdpi.com
For instance, platinum supported on sulfated zirconia has been studied for n-heptane hydroisomerization, a reaction that involves both hydrogenation and dehydrogenation steps. mdpi.com The zirconia support, particularly when sulfated, provides the necessary acidity, while the platinum provides the metallic sites for hydrogen activation. mdpi.com Similarly, copper-zirconia catalysts are effective for the dehydrogenation of alcohols. acs.org The interaction between the copper and zirconia phases is crucial for the catalytic activity, with zirconia contributing to the mobility of hydrogen species. mdpi.com Furthermore, ceria-zirconia supported platinum catalysts have shown high efficiency in the hydrogenation of oximes to produce amines and hydroxylamines under mild conditions. mdpi.com
In Fischer-Tropsch (FT) synthesis, a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, this compound can be used as a precursor for both the catalyst support and promoters. nanorh.com Zirconia is a known promoter for cobalt-based FT catalysts, enhancing their activity and selectivity towards longer-chain hydrocarbons (C5+). escholarship.orgresearchgate.net
Synthesis of Fine Chemicals and Pharmaceuticals
Catalytic CO₂ Chemical Transformation
Zirconium-based catalysts, often derived from precursors like this compound, are pivotal in the chemical transformation of carbon dioxide (CO₂) into valuable chemicals. Zirconium's strong Lewis acidity and the unique properties of zirconia (ZrO₂) surfaces make it an effective component in catalysts for CO₂ hydrogenation and cycloaddition reactions.
Zirconium-based metal-organic frameworks (MOFs) have demonstrated significant potential for CO₂ conversion. For instance, a Zr-MOF known as MOF-808, synthesized using a zirconium precursor, serves as an effective support for copper-zinc catalysts in the hydrogenation of CO₂ to methanol (B129727). mdpi.com The high surface area and porous structure of the MOF enhance the dispersion of the active metal sites. mdpi.com The synergy between copper, zinc, and the zirconium-based support is crucial, with the ZrO₂ component facilitating the activation of CO₂. mdpi.com In one study, a 50-CuZn MOF-808 catalyst achieved a methanol space-time yield of 193.32 gMeOH·Kgcat⁻¹ h⁻¹ at 260 °C and 40 bar, outperforming conventional catalysts. mdpi.com
Other research has focused on modifying zirconium MOFs to enhance their catalytic activity. Ligand-unsaturated Zr⁴⁺ centers in MOF-808(Zr) can be leveraged to catalyze the conversion of CO₂ and aniline (B41778) into N-methylated products. aaqr.org Similarly, introducing functional groups into Zr-MOFs, such as guanidinium (B1211019) or methyl pyridinium (B92312) bromide, can create highly active sites for the cycloaddition of CO₂ with epoxides to form cyclic carbonates, often under mild conditions. aaqr.orgresearchgate.net These modified MOFs show a high affinity for CO₂, which contributes to their catalytic efficiency. researchgate.net
The role of the zirconia support itself has also been investigated. In indium oxide-catalyzed CO₂ hydrogenation, monoclinic zirconia as a support enhances the activation of both CO₂ and H₂. acs.org This is attributed to the character of oxygen vacancies on the supported indium oxide and the direct contribution of zirconia's own oxygen vacancies to CO₂ activation. acs.org
Performance of Zirconium-Based Catalysts in CO₂ Conversion
| Catalyst | Reaction | Temperature (°C) | Pressure (bar) | Key Finding | Reference |
|---|---|---|---|---|---|
| 50-CuZn MOF-808 | CO₂ Hydrogenation to Methanol | 260 | 40 | Methanol STY of 193.32 gMeOH·Kgcat⁻¹ h⁻¹ | mdpi.com |
| UiO-66-Gua₀.₂(s) | Cycloaddition of Epoxide with CO₂ | 90 | 1 | 97% yield of chloropropane carbonate | aaqr.org |
| (Br-)CH₃-Pyridinium-MOF-1 | Cycloaddition of Propylene (B89431) Oxide with CO₂ | 50 | 5 | 95% yield of propylene carbonate | researchgate.net |
| In₂O₃/m-ZrO₂ | CO₂ Hydrogenation to Methanol | 200-300 | 50 | Monoclinic ZrO₂ support enhances reactant activation | acs.org |
Zirconium Compounds in Polymerization Catalysis (e.g., Polyethylene (B3416737), Polypropylene)
Zirconium compounds, particularly zirconocene (B1252598) complexes, are highly effective catalysts for the polymerization of olefins like ethylene (B1197577) and propylene. These single-site catalysts, when activated by co-catalysts such as methylaluminoxane (B55162) (MAO), exhibit high activity and allow for precise control over the polymer's molecular weight and structure. alfachemic.comresearchgate.net
For ethylene polymerization, zirconocene catalysts such as Cp₂ZrCl₂ (bis(cyclopentadienyl)zirconium dichloride) and its derivatives are widely studied. researchgate.netmdpi.com Research has shown that the catalytic activity can be influenced by the substituents on the cyclopentadienyl (B1206354) ligands and the choice of activator. mdpi.compreprints.org For example, activating bis(cyclopentadienyl)dimethylzirconium with trityl tetra(pentafluorophenyl)borate has been shown to result in very high catalytic activity. mdpi.compreprints.org Zirconium phenoximide complexes are also noted for their ability to produce ultra-high molecular weight polyethylene (UHMWPE) with a narrow molecular weight distribution. alfachemic.com The performance of these catalysts is also dependent on reaction conditions like temperature and the ratio of co-catalyst to catalyst. researchgate.net
In the production of polypropylene, zirconium-based catalysts offer the ability to control the polymer's tacticity (the stereochemical arrangement of methyl groups). While some soluble zirconocene systems produce atactic polypropylene, which is amorphous, other specifically designed catalysts can yield isotactic or syndiotactic polymers with more ordered structures and different physical properties. researchgate.netnih.gov
Bidentate zirconium complexes have also been developed for ethylene polymerization. For instance, dichlorobis(2-ethyl-3-hydroxy-4-pyrone)zirconium(IV), when activated with MAO, is an active catalyst for producing high-molecular-weight polyethylene. ufba.br
Examples of Zirconium Catalysts in Olefin Polymerization
| Catalyst System | Polymer | Key Characteristic | Reference |
|---|---|---|---|
| Zirconocene / MAO | Polyethylene | High activity, controllable molecular weight | researchgate.net |
| Zirconium phenoximide complex / Co-catalyst | Polyethylene (UHMWPE) | Produces ultra-high molecular weight PE with narrow MWD | alfachemic.com |
| bis(cyclopentadienyl)dimethylzirconium / Boron activator | Polyethylene | Demonstrates very high catalytic activity | mdpi.compreprints.org |
| ZrCl₂(ethyl-pyrone)₂ / MAO | Polyethylene | Active for producing high-molecular-weight PE | ufba.br |
Mechanistic Studies of Zirconium-Catalyzed Reactions
Mechanisms of Nitrate Reduction Catalysis
Zirconium-based materials are emerging as effective catalysts for the electrochemical or photocatalytic reduction of nitrate (NO₃⁻) to ammonia (B1221849) (NH₃), a process with significant environmental applications. Mechanistic studies reveal that zirconium's unique properties, including its strong Lewis acidity and the characteristics of its oxide (zirconia, ZrO₂), play a crucial role.
In photocatalytic systems, a zirconium-based coordination cage has been shown to mediate nitrate reduction through a proton-coupled electron transfer (PCET) mechanism. nih.govresearchgate.net This molecular cage can activate the highly inert nitrate anion. nih.gov The mechanism is further enhanced by incorporating a Lewis acid like Li⁺ into the cage structure, which creates highly reactive sites that pre-associate with and activate the NO₃⁻ ion. nih.govresearchgate.net A key challenge identified in this process is the back oxidation of the nitrite (B80452) (NO₂⁻) intermediate; however, this can be mitigated by the choice of sacrificial electron donor and the addition of a co-catalyst like silver to facilitate the rate-limiting NO₃⁻ to NO₂⁻ reduction step. nih.govresearchgate.net
Oxygen Reduction Reaction (ORR) on Zirconium Nitride Surfaces
Zirconium nitride (ZrN) has been identified as a highly active and cost-effective catalyst for the oxygen reduction reaction (ORR) in alkaline media, with performance that can surpass that of platinum. rsc.orgresearchgate.netrsc.org Understanding the mechanism behind its superior activity is key to designing next-generation catalysts for applications like anion exchange membrane fuel cells (AEMFCs).
Theoretical and experimental studies have revealed that the surface of ZrN is not pristine under ORR operating conditions. Instead, it becomes covered by approximately one monolayer of hydroxyl species (HO). rsc.orgresearchgate.netasiaresearchnews.com This hydroxyl layer is not a passive spectator but plays an active role in the catalytic mechanism. asiaresearchnews.com It creates a surface that can accommodate ORR adsorbates, such as atomic oxygen (O), in a favorable bridge-site configuration. rsc.orgresearchgate.net
Electric field effect simulations show that the adsorption of O* on this HO-covered surface induces only a small change in the dipole moment. rsc.orgrsc.org This results in a moderate bonding strength for oxygen, which is a critical factor for high ORR activity. If the bond is too strong, the oxygen species becomes a spectator and poisons the surface; if it is too weak, activation is inefficient. The moderate bonding on the HO-covered ZrN surface places it near the theoretical optimum of the ORR activity "volcano plot." rsc.orgrsc.org
The surface can also undergo oxidation to form oxynitrides at lower temperatures or a distinct ZrOₓ layer at higher temperatures, which influences the catalytic process. acs.org The superior ORR activity is therefore a result of this dynamic surface state, where the in-situ formation of a hydroxyl layer modifies the electronic and geometric properties of the ZrN catalyst to achieve optimal binding energies for ORR intermediates. rsc.orgasiaresearchnews.com
Materials Science Applications Derived from Zirconium Nitrate
Synthesis of Zirconia (ZrO₂) and Advanced Ceramics
Zirconium nitrate (B79036) is a commonly used precursor for the synthesis of zirconia (ZrO₂), a highly stable and refractory material with significant industrial applications. wikipedia.orgnanorh.com Various chemical methods, including co-precipitation, sol-gel, hydrothermal, and solution combustion, utilize zirconium nitrate to produce zirconia with desired characteristics. rsc.org
Control of Zirconia Crystalline Phases (Monoclinic, Tetragonal, Cubic)
Zirconia exists in three primary crystalline phases at different temperatures: monoclinic (stable up to 1170 °C), tetragonal (1170–2370 °C), and cubic (above 2370 °C). ekb.eg The synthesis method and conditions play a crucial role in determining the phase of the resulting zirconia.
The precise control of operating parameters and reagent stoichiometry allows for the synthesis of different zirconia phases. nih.gov For instance, the pH of the solution from which the zirconia precursor precipitates can determine the predominant phase. Research on zirconia gels precipitated from a zirconyl nitrate solution showed that higher fractions of the tetragonal phase were found in powders synthesized at a pH below 5 or above 12.
The choice of precursor salt also influences the crystalline phase. Under alkali-free supercritical hydrothermal synthesis, zirconyl nitrate [ZrO(NO₃)₂] precursor exclusively yields the monoclinic phase of zirconia. In contrast, other precursors can produce a mixture of monoclinic and tetragonal phases.
Furthermore, synthesis techniques like the microwave-assisted combustion method, using zirconyl nitrate monohydrate as a precursor and L-serine amino acid as fuel, have been successful in producing the pure cubic phase of mesoporous ZrO₂ nanoparticles. rsc.org The solution combustion synthesis using zirconium oxynitrate and urea (B33335) as precursors can result in a mixture of tetragonal and monoclinic phases. unl.pt
Table 1: Influence of Synthesis Parameters on Zirconia Crystalline Phase
| Precursor | Synthesis Method | Key Parameter | Resulting Phase(s) |
|---|---|---|---|
| Zirconyl Nitrate | Precipitation | pH <5 or >12 | High fraction of Tetragonal |
| Zirconyl Nitrate | Supercritical Hydrothermal | Alkali-free | Monoclinic |
| Zirconyl Nitrate Monohydrate | Microwave-assisted Combustion | - | Cubic |
Fabrication of Nanocrystalline and Mesoporous Zirconia
This compound is instrumental in the fabrication of nanocrystalline and mesoporous zirconia, materials valued for their high surface area and unique properties.
Various methods are employed for this purpose:
Solution Combustion Synthesis: This technique is noted for being simple, energy-efficient, and capable of producing high-purity ZrO₂ nanopowders. google.com For example, nanocrystalline zirconium oxide powder has been prepared using zirconyl nitrate as an oxidant and sucrose (B13894) as a fuel in an aqueous solution.
Co-precipitation: This is a straightforward method for preparing metal oxide nanoparticles. rsc.org It involves using an aqueous solution of metal salts, such as this compound, and a base like ammonia (B1221849) or sodium hydroxide (B78521), followed by calcination. wikipedia.orgrsc.org This process leads to the formation of metal oxide nanoparticles. rsc.org
Sol-Gel Method: This approach involves creating a colloidal solution (sol) from a precursor like this compound, which then undergoes a phase transformation into a gel-like structure. rsc.orgnih.gov This method is effective for synthesizing nanosized particles. nih.gov
Microwave-Assisted Combustion: A microwave-assisted combustion method using zirconyl nitrate monohydrate and L-serine amino acid as fuel has been used to synthesize mesoporous nanoparticles of pure cubic phase ZrO₂. rsc.org
Development of High-Performance Ceramic Coatings
This compound is a precursor in the creation of high-performance ceramic coatings that offer excellent resistance to high temperatures, wear, and corrosion. wikipedia.orgnanorh.com These coatings are vital in demanding industries such as aerospace and automotive. wikipedia.orghiyka.com
Zirconia (ZrO₂), derived from precursors like this compound, is a key material for these coatings due to its exceptional durability and resistance to extreme temperatures. hiyka.com These ceramic coatings can be applied to protect components like turbine blades and exhaust systems from high-temperature corrosion and wear. hiyka.com
One method for preparing zirconium-based oxide ceramic powder for thermal barrier coatings involves dissolving metal ion nitrates, which can be derived from this compound, in deionized water. google.com This solution is then mixed with a combustion agent like urea and heated to induce self-combustion, resulting in a primary powder that is then heat-treated to form the final ceramic powder. google.com This method is advantageous due to its low synthesis temperature and the high specific surface area of the product. google.com Additionally, zirconia-doped sol-gel coatings, which can be prepared using zirconyl nitrate, have shown improved corrosion resistance. researchgate.net A simple method for preparing ZrO₂-coated Y₂O₃ nano-powder from this compound and industrial Y₂O₃ solutions has also been developed. mdpi.com
Zirconia for Fuel Cells and Oxygen Sensors
Zirconia synthesized from this compound is a crucial material for applications in solid oxide fuel cells (SOFCs) and oxygen sensors. nanorh.com This is due to the high oxygen ion conductivity and thermal shock resistance of stabilized zirconia. elementschina.com
Stabilized zirconia, often doped with materials like yttria, exhibits high oxygen-ionic conductivity while blocking electronic conduction, making it an ideal solid electrolyte for SOFCs and oxygen sensors. This compound solutions can be used to produce this stabilized zirconia. elementschina.com The co-precipitation method, using a metal nitrate precursor solution (including this compound and stabilizing metal salt precursors), allows for precise control over the composition of the final stabilized zirconia electrolyte.
Development of Zirconium-Based Nanomaterials and Composites
This compound is a key starting material for the synthesis of various zirconium-based nanomaterials and composites. wikipedia.org These materials are sought after for applications that demand high strength and durability. wikipedia.org
Synthesis of Zirconium Oxide Nanoparticles
This compound is frequently used as a precursor for the synthesis of zirconium oxide (ZrO₂) nanoparticles. wikipedia.orgnanorh.com Several chemical methods are employed to produce these nanoparticles with controlled size, shape, and crystallinity. rsc.orgnih.gov
Common synthesis techniques include:
Co-precipitation: This method involves precipitating zirconium hydroxide from a this compound solution using a base like potassium hydroxide (KOH). researchgate.net The concentration of the precipitating agent can be varied to optimize the properties of the resulting crystalline zirconium oxide. researchgate.net The process, which uses an aqueous solution of metal salts and a base like ammonia or sodium hydroxide, is followed by calcination to form the metal oxide nanoparticles. wikipedia.orgrsc.org
Sol-Gel Method: This technique involves the hydrolysis and polymerization of precursors in a solution to form a gel, which is then dried and calcined to produce nanoparticles. nih.gov The crystalline size and phase of the nanoparticles depend on factors like the precursor, thermal properties, and pH during hydrolysis. nih.gov For instance, a sol-gel auto-combustion method followed by calcination has been used to synthesize zirconium oxide nanoparticles. ekb.eg
Solution Combustion Synthesis: This method utilizes an exothermic reaction between the this compound precursor and a fuel (e.g., urea or sucrose). unl.pt It is a simple and cost-effective route to produce ZrO₂ nanomaterials. unl.pt For example, capacitors made from a this compound-based precursor solution in 2-methoxyethanol (B45455) have been successfully produced using this method. unl.pt
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| 2-Methoxyethanol | 8019 flybase.orgfishersci.nlfishersci.senih.govuni.lu |
| Ammonia | 222 |
| Calcium Oxide | 14778 |
| Carbon Monoxide | 281 |
| Cerium Oxide | 73963 fishersci.atfishersci.beatamanchemicals.comthegoodscentscompany.com |
| Citric Acid | 311 nih.govwikipedia.orgmetabolomicsworkbench.orgnih.gov |
| Ethanol | 702 wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govnih.gov |
| Ethylene (B1197577) Glycol | 174 |
| Gadolinium Oxide | 159419 |
| Hydrogen | 412 |
| Nitric Acid | 944 |
| Potassium Hydroxide | 14797 |
| Scandium Oxide | 14812 |
| Silicon Dioxide | 63295 |
| Sodium Hydroxide | 14798 wikipedia.orgfishersci.benih.govnih.govchemspider.com |
| Sucrose | 5988 |
| Urea | 1176 |
| Ytterbium Oxide | 159375 nih.govwikipedia.orgwikipedia.orgereztech.comamericanelements.com |
| Yttria (Yttrium Oxide) | 518711 loradchemical.comfishersci.nowikipedia.orgottokemi.comnih.gov |
| Zirconia (Zirconium Dioxide) | 24261 |
| This compound | 26251 elementschina.comamericanelements.com |
| Zirconium Oxychloride | 24262 |
Formation of Zirconium-Based Nanocomposites
This compound is instrumental in the creation of zirconium-based nanocomposites, which are materials combining a polymer matrix with nano-sized zirconium-containing fillers. nanorh.com These composites often exhibit enhanced mechanical, thermal, and electrical properties compared to the base polymer.
A common method for synthesizing these nanocomposites is the solution combustion method, where zirconyl nitrate acts as an oxidizer. propulsiontechjournal.com For instance, in the fabrication of glass fiber reinforced polymer (GFRP) composites, zirconium oxide (ZrO₂) nanoparticles synthesized from zirconyl nitrate are incorporated into the polymer matrix. This addition has been shown to improve the tensile strength and modulus of the composite. The enhancement is attributed to the uniform dispersion of the ZrO₂ nanoparticles, which improves the adhesion between the glass fibers and the polymer matrix. propulsiontechjournal.com
Similarly, this compound is used to prepare strontium-doped zirconium oxide (SrZrO₃) nanoparticles, which are then incorporated into a poly(lactic acid) (PLA) matrix to form nanocomposite films. biointerfaceresearch.com The solution combustion method is employed, using strontium nitrate and this compound as precursors. biointerfaceresearch.com The resulting nanocomposite films show a significant interaction between the polymer matrix and the inorganic filler, as evidenced by structural analysis. biointerfaceresearch.com
Table 1: Effect of ZrO₂ Nanofiller on GFRP Composite Properties
| Material | Tensile Strength Enhancement (%) | Tensile Modulus Enhancement (%) |
|---|---|---|
| GFRP with ZrO₂ | 8.33 | 16.17 |
Data sourced from research on nano-modified polymer-based fiber-reinforced composites. propulsiontechjournal.com
Superconducting Materials Preparation
This compound also finds application as a precursor in the synthesis of certain superconducting materials. nanorh.com While not a direct component of the final superconductor, it plays a role in the formation of the material's microstructure, which can influence its superconducting properties.
Research has explored the use of zirconium nitride (ZrN), derived from zirconium precursors, in superconducting materials. The superconducting transition temperature (Tc) of zirconium nitride powders has been found to be dependent on the synthesis parameters and the stoichiometry of the resulting nitride. acs.org Specifically, nitrogen-rich, zirconium-deficient nitrides (Zr₁₋ₓN) synthesized from the ammonothermal dechlorination of ZrNCl have demonstrated superconductivity, with the Tc scaling with the cubic unit cell volume and the N/Zr ratio. acs.org
**4.2.4. Zirconium-Doped Metal Oxides (e.g., Zr/TiO₂) **
This compound is a commonly used precursor for doping metal oxides, such as titanium dioxide (TiO₂), to enhance their properties for applications like photocatalysis. nih.govresearchgate.net The introduction of zirconium into the TiO₂ lattice can modify its structural, electronic, and surface properties.
The sol-gel method is a frequent approach for preparing zirconium-doped titania (Zr/TiO₂). nih.govresearchgate.netbenthamopen.com In this process, a titanium precursor like titanium(IV) isopropoxide is used alongside this compound. nih.gov Research has shown that doping TiO₂ with zirconium can lead to a decrease in the crystalline size of the anatase phase of TiO₂ and an increase in the Brunauer-Emmett-Teller (BET) surface area. nih.govresearchgate.net These changes are often associated with improved photocatalytic activity. benthamopen.com
For example, in the photodegradation of the herbicide paraquat, Zr-doped TiO₂ prepared via a modified sol-gel method using zirconyl nitrate hydrate (B1144303) demonstrated significantly enhanced performance compared to undoped TiO₂. The optimal photocatalyst, with a 20:80 Zr to TiO₂ ratio and calcined at 750°C, achieved 79.63% degradation of paraquat. Similarly, co-doping TiO₂ with zirconium and yttrium, using this compound pentahydrate and yttrium nitrate hexahydrate as precursors, has been shown to improve the photocatalytic degradation of hydroquinone (B1673460). researchgate.netnih.gov
Table 2: Photocatalytic Degradation of Hydroquinone by Doped TiO₂
| Photocatalyst | Degradation Rate (%) |
|---|---|
| Pure TiO₂ | 33.95 |
| Y-TiO₂ | 79.55 |
| ZrO₂-TiO₂ | 90.30 |
| Y-ZrO₂-TiO₂ | 96.58 |
Data from a study on the photocatalytic effect of Y–ZrO₂–TiO₂ on hydroquinone under a 365-nm UV lamp for 50 minutes. researchgate.netnih.gov
Zirconium Metal-Organic Frameworks (Zr-MOFs) Synthesis and Functionalization
This compound is a key reagent in the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. acs.org One of the most studied Zr-MOFs is UiO-66 (University of Oslo-66).
The synthesis of UiO-66 and its functionalized derivatives often involves the reaction of a zirconium salt, such as this compound or zirconyl nitrate hydrate, with a dicarboxylic acid linker. acs.orgmdpi.comacs.org For instance, a "shake 'n bake" method has been reported for the synthesis of functionalized UiO-66, where this compound pentahydrate is mechanically ground with a linker and a small amount of acetic acid and water. acs.org This method avoids the use of large quantities of solvents typically required for Zr-MOF synthesis. acs.org
Functionalization of Zr-MOFs, which involves modifying the organic linker or the metal cluster, can be used to tailor the properties of the material for specific applications. acs.orgresearchgate.netrsc.orgmdpi.cominformaticsjournals.co.in For example, amino-functionalized Zr-MOFs have been developed for the photocatalytic conversion of CO₂ to formic acid. acs.org In another example, a sulfone-functionalized Zr-MOF was synthesized for the detection of ethanol. researchgate.net
Table 3: Synthesis Conditions for Functionalized UiO-66
| Functional Group | Zirconium Precursor | Linker | Synthesis Method |
|---|---|---|---|
| -NO₂ | Zr(NO₃)₄·5H₂O | NO₂-BDC | Mechanical grinding, room temperature |
| -Br | Zr(NO₃)₄·5H₂O | Br-BDC | Mechanical grinding, heating at 120°C |
| -NH₂ | Zr(NO₃)₄·5H₂O | NH₂-BDC | Mechanical grinding, heating at 120°C |
Data sourced from research on the synthesis of functionalized Zr-UiO-66 MOFs. acs.orgacs.org
Zirconium Nitride (ZrN) Synthesis and Applications
This compound can also serve as a precursor, albeit less directly than for oxides, in the synthesis of zirconium nitride (ZrN), a hard, refractory ceramic material with a characteristic golden color. ZrN is valued for its high hardness, corrosion resistance, and interesting electrical and optical properties.
Formation of Zirconium Nitride Thin Films and Nanostructures
Zirconium nitride thin films can be deposited using various techniques, including physical vapor deposition (PVD) methods like sputtering and chemical vapor deposition (CVD). While organometallic precursors are common in CVD, research has also explored the use of inorganic precursors. For instance, low-pressure chemical vapor deposition using anhydrous zirconium(IV) nitrate has been used to create thin films of zirconium dioxide (ZrO₂), which can be a step towards forming nitrides through subsequent processing. researchgate.net
More commonly, ZrN thin films are produced by reactive sputtering of a zirconium target in a nitrogen-containing atmosphere. ias.ac.incapes.gov.br However, precursors like tetrakis(dimethylamido)zirconium are often used in plasma-enhanced atomic layer deposition (PEALD) to grow conducting ZrN films. aip.org
Research on Electrical and Electro-optical Properties of ZrN
The electrical and electro-optical properties of zirconium nitride are a subject of significant research. ZrN exhibits metallic conductivity, with its electrical resistivity being a key parameter of interest. aip.orgrsc.org The resistivity of ZrN films is influenced by factors such as stoichiometry, microstructure, and deposition conditions. ias.ac.inresearchgate.net For instance, the resistivity of ZrN films prepared by ion beam sputtering has been shown to increase with an increasing nitrogen flow ratio during deposition. ias.ac.in Conversely, some studies have reported a decrease in resistivity with certain deposition parameters. rsc.org
Optically, ZrN has a gold-like appearance due to its reflectance spectrum, which shows high reflectance in the red end of the visible spectrum and low reflectance in the ultraviolet region. ias.ac.in The optical properties, including reflectance and transmittance, can be tuned by controlling the film's thickness and stoichiometry. mdpi.comscientific.net The incorporation of other elements, such as silver, into ZrN coatings can also modify their optical and electrical properties. mdpi.comuc.pt
Table 4: Electrical Resistivity of ZrN Films under Various Conditions
| Deposition Method | Precursor/Target | Substrate | Resistivity (μΩ·cm) | Reference |
|---|---|---|---|---|
| PEALD | Zr[N(CH₃)₂]₄ | SiO₂ | 559.5 ± 18.5 | aip.org |
| Ion Beam Sputtering | Zirconium Target | Si | Varies with N₂ flow | ias.ac.in |
| MOCVD | - | Si | as low as 38 | rsc.org |
Structural, Spectroscopic, and Mechanistic Investigations
Speciation of Zirconium(IV) Compounds in Aqueous Solutions
The behavior of zirconium(IV) ions in aqueous solutions is characterized by a strong tendency towards hydrolysis and polymerization, even in acidic conditions. researchgate.net The speciation, which refers to the distribution of different chemical species, is highly dependent on factors such as pH, concentration, temperature, and the presence of coordinating anions. researchgate.net
In aqueous solutions, zirconium(IV) readily undergoes hydrolysis to form various monomeric species, including Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₃⁺, and Zr(OH)₄(aq). mdpi.com These monomers can then undergo condensation reactions to form a range of polymeric species. researchgate.netmdpi.com A key structural motif in the aqueous chemistry of zirconium is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netrsc.org This cyclic tetramer is a fundamental building block for the formation of larger oligomers and polymers. researchgate.netrsc.org
The degree of polymerization is influenced by the concentration of zirconium and the acidity of the solution. researchgate.netmdpi.com At lower acidities, extensive aggregation can lead to the formation of octameric and even larger species. researchgate.net Studies have shown that as the concentration of Zr(IV) decreases, the initial dimeric complexes can condense into cyclic tetramers and subsequently associate into larger oligomers. acs.org This progressive oligomerization can ultimately lead to the formation of polydisperse zirconium nanoparticles. researchgate.net
The mechanism for the formation of higher-order oligomers and polymers from the tetrameric units is complex and can be influenced by temperature. researchgate.net Elevated temperatures can accelerate the aggregation process, potentially leading to different products than those formed at room temperature. researchgate.net
The following table summarizes some of the key zirconium(IV) species found in aqueous solutions:
| Species Name | Chemical Formula | Conditions of Formation |
| Zirconium Hydroxide (B78521) Cation | Zr(OH)³⁺ | Hydrolysis of Zr(IV) |
| Zirconium Dihydroxide Cation | Zr(OH)₂²⁺ | Hydrolysis of Zr(IV) |
| Zirconium Trihydroxide Cation | Zr(OH)₃⁺ | Hydrolysis of Zr(IV) |
| Zirconium Tetrahydroxide | Zr(OH)₄(aq) | Hydrolysis of Zr(IV) |
| Zirconium Tetramer | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Acidic aqueous solutions |
This table is based on data from multiple sources. researchgate.netmdpi.com
The nature of the anion present in the solution significantly impacts the speciation of zirconium(IV).
Nitrate (B79036): In nitric acid, zirconium primarily exists as the Zr(IV) ion. researchgate.net The nitrate ion is considered a weakly complexing anion. However, the concentration of nitric acid does influence the extraction behavior of zirconium nitrate, suggesting some level of interaction. acs.org At low nitric acid concentrations, the formation of species like Zr(OH)₂(NO₃)₂ can occur during hydrolysis. e3s-conferences.org
Chloride: Chloride ions are also considered weakly complexing. researchgate.net Studies using X-ray absorption fine structure (EXAFS) have shown that the structure of zirconium species in chloride solutions is dependent on the chemical composition. nii.ac.jp While chloride may not significantly alter the fundamental hydrolysis and polymerization pathways, it can influence the affinity of aqueous zirconium complexes for surfaces. osti.gov In highly acidic solutions (above 3 M HCl), the predominant species can shift to neutral complexes, with anionic complexes not being detected below 7 M HCl. researchgate.net
Sulphate: Sulphate ions have a much stronger influence on zirconium speciation compared to nitrate and chloride. ntu.ac.uk They can act as bridging ligands, promoting the condensation of oligomeric clusters and the formation of larger nanoparticles. osti.gov The presence of sulphate can lead to the formation of complex structures, such as the [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂(SO₄)₁₃] cluster. acs.org At high sulphate concentrations (greater than 1 M), bidentate sulphate coordination is observed, which is not seen in the solid-state structure of Zr(SO₄)₂·4H₂O that forms upon evaporation. acs.org The effect of sulphate is pH-dependent; at very low pH (<0.5), crystalline zirconium sulphate can form, while at higher pH, basic zirconium sulphates and eventually amorphous zirconia dominate. ntu.ac.uk The presence of sulphate ions can also inhibit the hydrolysis of Zr⁴⁺. mdpi.com
The following table provides a comparative overview of the influence of these anions:
| Anion | Complexing Strength | Effect on Speciation |
| Nitrate (NO₃⁻) | Weak | Primarily exists as Zr(IV) ion; can form species like Zr(OH)₂(NO₃)₂ during hydrolysis. researchgate.nete3s-conferences.org |
| Chloride (Cl⁻) | Weak | Influences affinity for surfaces; predominant species can become neutral at high HCl concentrations. researchgate.netosti.gov |
| Sulphate (SO₄²⁻) | Strong | Promotes condensation and formation of large, complex clusters; can inhibit hydrolysis. osti.govntu.ac.ukmdpi.com |
This table synthesizes information from various research findings.
Oligomerization and Polymerization Phenomena
Reaction Mechanisms of this compound Decomposition
The decomposition of this compound is a critical process, particularly in the synthesis of zirconia (ZrO₂) materials.
The thermal decomposition of this compound is a multi-step process. When heated, this compound pentahydrate first loses its water molecules at temperatures between 100–200°C. The subsequent decomposition of the nitrate groups occurs at higher temperatures, typically in the range of 300–400°C. Anhydrous this compound decomposes at around 100°C. nih.gov
Studies on the thermal decomposition of related zirconyl salts, such as zirconyl oxalate, suggest the formation of intermediate carbonate species like ZrOCO₃ before the final conversion to zirconia. researchgate.net For this compound, the decomposition leads to the formation of various gas-phase products, including nitrogen monoxide (NO), nitrogen trioxide (NO₃), and oxygen (O₂). researchgate.net These gaseous products evolve in two main temperature envelopes, one around 350 K (77°C) and another around 400 K (127°C). researchgate.net
Research suggests that during the decomposition on a zirconia surface, the zirconium oxidation state remains +4. researchgate.net However, the nitrate ligands undergo oxidation-reduction chemistry. researchgate.net Proposed intermediate species on the decomposition pathway include adsorbed peroxides with formulas such as Zr(NO₃)₂(O₂) and ZrO(O₂). researchgate.netalfa-chemistry.com
The adsorption and subsequent reaction of this compound on zirconia surfaces have been investigated using techniques like temperature-programmed reaction mass spectrometry (TPR) and X-ray photoelectron spectroscopy (XPS). researchgate.net Adsorbed this compound undergoes competitive desorption and reaction at approximately 340 K (67°C). researchgate.net The reaction is the initial step in a series that ultimately forms ZrO₂. researchgate.net
The partitioning between the desorption and decomposition pathways is dependent on the heating rate. researchgate.net The activation energy for desorption is significantly greater than for the reaction, but the pre-exponential factor for desorption is also much larger. This indicates a complex interplay between the two processes. The decomposition products are reaction-limited, meaning they result from the slow breakdown of an adsorbed intermediate followed by rapid desorption of the gaseous products.
The hydrolysis of zirconium salts in solution is a common method for producing zirconia particles. The process generally involves three main stages:
Generation of the tetramer: The initial hydrolysis leads to the formation of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer. researchgate.net
Nucleation and primary crystallite formation: These tetramers then aggregate to form nuclei, which grow into primary crystallites. researchgate.net
Secondary aggregation: The primary crystallites can then aggregate to form larger secondary particles. researchgate.net
Thermal hydrolysis of a zirconyl nitrate solution, for example, can produce zirconia nanoparticles. researchgate.net The size and morphology of the resulting particles can be influenced by factors such as temperature and the use of microemulsions. researchgate.net For instance, aging a microemulsion of zirconyl nitrate solution at 60°C can lead to the formation of spherical hydrous-zirconia particles. researchgate.net
The formation of particles in solution does not necessarily proceed through the formation of large colloids in the solution itself. Instead, a multi-step surface reaction mechanism can be involved, where an initial amorphous film is formed, followed by the nucleation and growth of crystalline particles.
Adsorption and Reaction on Zirconia Surfaces
Structural Evolution during Material Processing
The transformation of this compound into functional materials, particularly zirconium dioxide (zirconia), involves a series of complex structural changes. These transformations are governed by the processing conditions, primarily temperature, which dictates the atomic arrangement, crystalline structure, and macroscopic properties of the final product. The evolution begins from an amorphous or partially ordered precursor and progresses through various crystalline phases, each with distinct structural characteristics.
Short-Range Order and Crystalline Lattice Parameter Changes
During the initial stages of material processing, such as the thermal decomposition of this compound precursors, the local atomic arrangement, or short-range order, undergoes significant evolution even before long-range crystalline order is established.
Hydrous zirconia precipitates derived from zirconyl nitrate solutions exhibit short-range ordering. pnpi.spb.ru In these amorphous xerogels, the closest zirconium-zirconium (Zr-Zr) distances are notably shortened by approximately 0.2 Å compared to those in the cubic zirconia phase. pnpi.spb.ru The anionic sublattice in this amorphous state is composed of nitrate (NO₃⁻) and hydroxyl (OH⁻) groups. pnpi.spb.ru Studies on hydrous zirconia polymers have identified cyclic tetramer species with Zr-Zr and Zr-O(H) distances of 3.539 Å and 2.106 Å, respectively. pnpi.spb.ru The local atomic ordering in dried xerogels has been found to be similar to that of monoclinic ZrO₂, while in xerogels annealed around 300°C, it more closely resembles tetragonal ZrO₂. researchgate.net
As the precursor is heated, crystallization occurs, leading to the formation of specific zirconia polymorphs, typically beginning with a metastable tetragonal phase (t-ZrO₂) before transforming to the stable monoclinic phase (m-ZrO₂) at higher temperatures. uts.edu.auresearchgate.net The investigation of materials derived from the forced hydrolysis of a zirconyl nitrate solution reveals that upon heating, the gel converts to a crystalline tetragonal zirconia powder. uts.edu.au
The lattice parameters of this t-ZrO₂ phase are not static and evolve with further heat treatment. A previously unreported phenomenon shows that the unit-cell tetragonality (c/a ratio) of the t-ZrO₂ phase increases from 1.017 to 1.020 as the heat-treatment temperature is raised. uts.edu.au This change in lattice parameters may be associated with the stability of the tetragonal phase. uts.edu.au The transformation to the monoclinic phase typically occurs at a critical temperature between 900 and 950°C. uts.edu.au Doping this compound-derived materials can also influence the crystalline structure; for instance, doping l-Alanine with this compound results in an orthorhombic structure with altered lattice parameters. researchgate.net
The table below presents lattice parameter data for various zirconium-containing compounds, illustrating the structural diversity.
| Compound/Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| (NO₂)[Zr(NO₃)₃(H₂O)₃]₂(NO₃)₃ | Monoclinic | P2₁/n | a=8.333, b=15.908, c=14.850, β=91.07° | researchgate.net |
| Cs[Zr(NO₃)₅] | Orthorhombic | Pna2₁ | a=11.021, b=11.831, c=14.411 | researchgate.net |
| (NH₄)Zr(NO₃)₅ | Tetragonal | I4₁/a | a=13.177, c=25.489 | researchgate.net |
| l-Alanine (LA) | Orthorhombic | P2₁2₁2₁ | a=6.074, b=12.390, c=5.809 | researchgate.netresearchgate.net |
| This compound-doped l-Alanine (ZNLA) | Orthorhombic | - | a=6.034, b=12.342, c=5.789 | researchgate.net |
| α-Zr (at 20 °C) | Hexagonal close-packed | - | a=3.232, c=5.147 | wikipedia.org |
Particle Packing and Porosity Evolution
The processing of this compound into materials like zirconia also involves a significant evolution in particle packing and porosity. The synthesis route heavily influences these characteristics, which are crucial for applications in catalysis, filtration, and thermal barriers. fsu.edud-nb.info
When a zirconyl nitrate solution is converted into a gel via hydrolysis, the initial particles are often plate-shaped, approximately 0.5 nm thick and 3-4 nm across. uts.edu.au These nanoparticles can aggregate, and their packing density is a key factor in the development of porosity. uts.edu.auacs.org The use of templating agents, such as agarose (B213101), during the precipitation of zirconium (hydr)oxide from a zirconyl nitrate solution allows for the creation of a porous zirconia structure after the template is removed by pyrolysis. fsu.edu
The porosity and surface area of the resulting material are highly dependent on the heat treatment temperature. For instance, mesoporous zirconia synthesized using an agarose template from a zirconyl nitrate precursor exhibited a specific surface area of 86 m²/g after heating at 500°C. fsu.edu As the temperature was increased to above 900°C, the surface area decreased significantly to 13 m²/g. fsu.edu This reduction is attributed to the collapse of the porous structure and sintering of the particles at higher temperatures, leading to denser packing and reduced porosity. fsu.edud-nb.info
The evolution of porosity can be hierarchical. A precursor-directed synthesis can produce materials with micro-, meso-, and macroporosity. d-nb.info Heat treatment systematically affects this hierarchy. For example, heating to 600°C can eliminate microporosity, leading to a crystalline tetragonal ZrO₂ with a well-defined mesoporous structure. d-nb.info Further heating to 900°C often leads to the collapse of these pores and transformation into a non-porous monoclinic structure. d-nb.info
The following table summarizes the effect of calcination temperature on the properties of zirconia derived from this compound precursors.
| Precursor System | Calcination Temperature (°C) | Resulting Phase | Specific Surface Area (m²/g) | Key Structural Change | Reference |
| Zirconyl nitrate with agarose template | 500 | Amorphous to Tetragonal ZrO₂ | 86 | Crystallization and template removal | fsu.edu |
| Zirconyl nitrate with agarose template | >900 | Monoclinic ZrO₂ | 13 | Pore collapse and sintering | fsu.edu |
| Heteroleptic zirconium alkoxide precursor | 600 | Tetragonal ZrO₂ | - | Disappearance of microporosity | d-nb.info |
| Heteroleptic zirconium alkoxide precursor | 900 | Monoclinic ZrO₂ | - | Collapse of pores | d-nb.info |
| Zirconyl nitrate with L-serine (Microwave combustion) | - | Cubic ZrO₂ | - | Formation of mesoporous nanoparticles | rsc.orgrsc.org |
This controlled evolution of particle packing and porosity is fundamental to tailoring the material for specific functional requirements. The initial aggregation of primary particles from the nitrate solution and the subsequent thermal treatments are critical steps that dictate the final porous architecture. researchgate.net
Advanced Characterization Techniques in Zirconium Nitrate Research
X-ray Diffraction (XRD) for Crystalline Phase and Size Analysis
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the crystallite size of materials derived from zirconium nitrate (B79036). For instance, in the synthesis of zirconium dioxide (ZrO₂) nanoparticles from a zirconyl nitrate precursor, XRD patterns are used to confirm the resulting crystal structure. rsc.orgingentaconnect.com Studies have shown that materials synthesized from zirconium nitrate precursors can yield various phases of zirconia, including monoclinic and tetragonal structures. rsc.orgunl.pt
The Scherrer equation is frequently employed to calculate the crystallite size from the broadening of XRD peaks. rsc.orge3s-conferences.org For example, zirconia nanoparticles synthesized from a ZrO(NO₃)₂ precursor under specific conditions exhibited a crystallite size of 5.07 nm. e3s-conferences.org In another study, doping l-Alanine crystals with this compound resulted in an increased average crystallite size from 53.21 nm to 62.1 nm. researchgate.net The calcination temperature also significantly influences the crystalline phase and size. Zirconia synthesized from zirconyl nitrate and calcined at 600°C showed mainly the monoclinic phase with some tetragonal phase present. rsc.org
| Precursor | Condition | Crystallite Size (nm) |
| ZrO(NO₃)₂ | Alkaline-free | 5.07 |
| Zr(CH₃COO)₄ | Alkaline-free | 10.4 |
| ZrOCl₂ | Alkaline-free | 10.1 |
| ZrOCl₂ | With alkali | 5.89 |
| Zr(CH₃COO)₄ | With alkali | 9.72 |
| Data sourced from a comparative study of zirconia nanoparticle synthesis. e3s-conferences.org |
Electron Microscopy (TEM, SEM, FESEM) for Morphology and Nanostructure
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the morphology and nanostructure of materials synthesized using this compound. These methods provide direct imaging of particle shape, size, and dispersion.
SEM and TEM analyses have confirmed the formation of well-dispersed, spherical nanoparticles of ZrO₂ when synthesized from this compound precursors. ingentaconnect.comrsc.org In studies involving the synthesis of ZrO₂ nanomaterials through methods like solution combustion and microwave-assisted hydrothermal processes, SEM and TEM images revealed near-spherical nanoparticles. unl.pt TEM, in particular, can confirm the presence of different crystalline phases within the nanoparticles, such as residual tetragonal phases in a predominantly monoclinic ZrO₂ powder. unl.pt Furthermore, SEM has been used to observe the microstructure of ceramic microbeads prepared from this compound solutions. researcher.life
Vibrational Spectroscopy (Raman, FTIR) for Molecular and Bonding Analysis
Vibrational spectroscopy, encompassing Raman spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, offers detailed insights into the molecular vibrations and chemical bonding within this compound and its derivatives.
FTIR and Raman spectra of hydrated zirconyl nitrate (ZrO(NO₃)₂·xH₂O) have been used to identify the fundamental vibrations of the nitrate anion (NO₃⁻) and water molecules. researchgate.netaip.org The splitting of the v1 mode in the Raman spectrum (at 1047 and 1030 cm⁻¹) indicates the presence of two distinct types of nitrate groups within the structure. researchgate.netaip.org The broad nature of IR bands in the stretching region suggests that water molecules form hydrogen bonds of varying strengths. researchgate.netaip.org
In the context of materials synthesized from this compound, FTIR analysis confirms the presence of characteristic bonds. For example, in ZrO₂ nanoparticles, FTIR spectra show Zr–O stretching and Zr–O₂–Zr bending vibrations. ingentaconnect.com Raman spectroscopy is also crucial for identifying the crystalline phases of zirconia, complementing XRD data. unl.pt For instance, it can distinguish between the monoclinic and tetragonal phases of ZrO₂. unl.pt
| Technique | Wavenumber (cm⁻¹) | Assignment |
| Raman | 1047, 1030 | v1 mode of two distinct NO₃⁻ groups |
| FTIR | Broad stretching region | Hydrogen-bonded water molecules |
| Data from spectral studies of ZrO(NO₃)₂·xH₂O. researchgate.netaip.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical environment, and oxidation states of atoms on the surface of a material. In research involving this compound, XPS is crucial for analyzing the surface of resulting products.
Studies have shown that XPS can confirm the +4 oxidation state of zirconium during the decomposition of adsorbed this compound. researchgate.net In the characterization of ZrO₂ nanoparticles synthesized from this compound, XPS analysis confirms the oxidation states of zirconium and oxygen. ingentaconnect.com Deconvolution of the Zr 3d spectra typically results in two peaks corresponding to Zr 3d₅/₂ and Zr 3d₃/₂. researchgate.net The O 1s spectrum can be deconvoluted to identify different oxygen species, such as lattice oxygen (Zr-O) and hydroxyl groups (Zr-OH). researchgate.netmdpi.com This technique is also sensitive enough to detect surface defects and impurities. nih.gov
| Element/Region | Binding Energy (eV) | Assignment |
| Zr 3d₅/₂ | ~182 | Zr⁴⁺ |
| Zr 3d₃/₂ | ~184 | Zr⁴⁺ |
| O 1s | ~529.5 - 530.2 | Lattice Oxygen (Zr-O) |
| O 1s | ~531.4 - 531.9 | Hydroxyl Groups (Zr-OH) |
| Data compiled from XPS studies of zirconia materials. researchgate.netresearchgate.netmdpi.com |
Thermal Analysis (DTA/TGA) for Decomposition and Phase Transitions
Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the thermal decomposition behavior and phase transitions of this compound and its precursors. ingentaconnect.comcore.ac.uk
TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material. dergipark.org.tr TGA/DTA analysis of zirconium-containing precursors is used to understand their thermal history, including decomposition steps and the temperatures at which phase transitions occur. ingentaconnect.comscielo.br For example, TGA of a this compound precursor solution after washing shows a significant weight loss attributed to the removal of water, ethanol, and other organic material. core.ac.uk DTA can reveal endothermic and exothermic events, such as the melting of potassium nitrate at 339°C (endothermic) and the decomposition of potassium chlorate (B79027) at 472°C (exothermic) when studied alongside zirconium. researchgate.net In the analysis of a polymeric resin containing zirconium, TGA-DTG analysis showed a total mass loss of 73.9% ending at 728°C. scielo.br
Small Angle X-ray Scattering (SAXS) for Colloidal Systems
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure and size of particles in colloidal systems and nanostructured materials at the nanoscale (typically 1-100 nm). malvernpanalytical.com It is particularly useful for studying the formation and evolution of polymeric zirconium species in solutions and gels derived from this compound.
SAXS studies on colloidal sol-gel transitions of zirconium oxy-hydroxide systems, which can be derived from this compound solutions, help in identifying the different steps of the transition. researchgate.net The technique provides information on the size and shape of polymeric species, such as their gyration radii and correlation lengths. researchgate.net Research on zirconia precursor gels has used SAXS to follow the gelation process, observing an increase in the intensity of the scattering peak and a shift in its position as the gel network forms. researchgate.net In sonochemically prepared amorphous zirconia gels from zirconyl nitrate, SAXS, combined with Small-Angle Neutron Scattering (SANS), has been used to study the microstructure and mesostructure, revealing information about the size and surface characteristics of the resulting particles. arxiv.org
Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure
Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides information about the local atomic structure around a specific element. mat-cs.comyoutube.com It is element-specific and sensitive to bond distances, coordination numbers, and the type of neighboring atoms. mat-cs.com
In the context of zirconium-based materials, which are often synthesized from this compound precursors, EXAFS is used to probe the local environment of zirconium atoms. science.gov For instance, in studies of doped zirconia, Zr K-edge EXAFS can reveal changes in the local structure around Zr atoms, such as the formation of oxygen vacancies. researchgate.net The analysis of EXAFS data can determine the bond distances and coordination numbers for shells of neighboring atoms, such as the Zr-O and Zr-Zr shells. researchgate.net Research on pure ZrO₂ nanopowders has used EXAFS to describe the local structure around Zr atoms as consisting of multiple oxygen subshells with different Zr-O distances, providing a more detailed picture than what is sometimes resolved by diffraction methods alone. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anion Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. In the context of this compound, ¹⁴N and ¹⁵N NMR are particularly valuable for probing the state of the nitrate anions.
Research on aqueous zirconium hydroxide (B78521) colloids, formed from the hydrolysis of zirconium carbonate in nitric acid, has utilized ¹⁴N NMR. acs.org These studies revealed that the majority of nitrate anions are not directly coordinated to the zirconium centers but are closely associated with the nanoparticles, separated by layers of water molecules. acs.org This information is crucial for understanding the stability of such nanoparticle sols.
In studies of metal-organic frameworks (MOFs) derived from zirconium and L-aspartic acid, quantitative NMR has been employed to investigate ion exchange properties. For instance, after treatment in acidic solutions, the chemical composition of the MOFs was analyzed, showing the exchange of chloride for nitrate. chemrxiv.org Solid-state ¹⁵N NMR has also been used to study the incorporation of nitrate and nitrite (B80452) nitrogen into aquatic natural organic matter. nih.gov
While direct ¹⁵N NMR studies on pure this compound are not extensively documented in the provided results, the technique's application in related systems highlights its potential. For example, solid-state ¹⁵N NMR has been used to study the photodegradation of 2,4,6-trinitrotoluene, with chemical shifts referenced to glycine (B1666218). nih.gov The spectrometer for these analyses often uses zirconium pencil rotors. nih.govcolostate.edu
Nitrogen Sorption for Surface Area and Porosity Characterization
Nitrogen sorption analysis is a standard technique for determining the specific surface area and porosity of materials. The Brunauer-Emmett-Teller (BET) method, which is based on the physical adsorption of nitrogen gas on the surface of a material at liquid nitrogen temperature (77 K), is widely used.
For materials derived from this compound, such as zirconium dioxide, nitrogen sorption studies provide valuable data. For example, zirconium dioxide prepared by the thermal decomposition of this compound was found to be mesoporous when calcined between 573 and 873 K. capes.gov.br The specific surface area of these materials decreased with increasing calcination temperature. capes.gov.br
Table 1: Effect of Calcination Temperature on the Properties of Zirconium Dioxide Derived from this compound This table is interactive. Click on the headers to sort the data.
| Calcination Temperature (K) | BET Surface Area (m²/g) | Most Frequent Pore Radius (nm) |
|---|---|---|
| 573 | 94 | 3 |
| 873 | 20 | 10.5 |
| 1023 | <5 | - |
Data sourced from references capes.gov.br.
In another study, zirconia aerogels synthesized from this compound exhibited a high specific surface area and a well-developed mesoporous texture. fudan.edu.cn Similarly, zirconia nanoparticles prepared by a precipitation method and subsequently aged showed an increase in BET surface area from 32 to 72 m²/g. scielo.org.za The nitrogen adsorption-desorption isotherms for these materials are often classified as type IV, which is characteristic of mesoporous solids. scispace.com
Photoluminescence (PL) and UV-Vis Spectroscopy for Optical Properties
Photoluminescence (PL) and Ultraviolet-Visible (UV-Vis) spectroscopy are key techniques for characterizing the optical properties of materials derived from this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical absorbance and transmittance of a material, from which the optical band gap can be calculated. Zirconia (ZrO₂) thin films prepared by a sol-gel method using this compound as a precursor exhibit high optical transparency, with an average transmittance of over 70% in the visible range (400–700 nm). mdpi.com The optical band gap of ZrO₂-TiO₂ composite films, also prepared via a sol-gel route, was found to decrease from 5.26 to 3.25 eV as the molar ratio of Ti:Zr increased. researchgate.net
In a study involving polyaniline doped with zirconyl nitrate, UV-Vis absorption spectra showed that the absorbance of polyaniline was lowered by the doping. tsijournals.com This was attributed to a decrease in the π-π* transition in the benzenoid rings. tsijournals.com
Photoluminescence Spectroscopy
PL spectroscopy provides information about the electronic structure and the presence of defects in a material. Zirconia nanoparticles synthesized using this compound as a precursor have been shown to exhibit photoluminescence. The emission spectra can be influenced by factors such as calcination temperature and the presence of dopants. For instance, ZrO₂ thin films have shown emission signals centered at 423 nm and 532 nm. mdpi.com In another study, the photoluminescence spectrum of zirconia nanoparticles displayed an intense violet emission band centered at 387 nm, which was attributed to oxygen vacancies in the zirconia matrix. rsc.org
The doping of other materials with this compound can also alter their photoluminescent properties. For example, cadmium sulfide (B99878) nanoparticles doped with zirconyl nitrate showed excellent photoluminescence. atlantis-press.com
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61537 |
| Zirconium dioxide | 14811 |
| Zirconium | 23933 |
| Nitric acid | 944 |
| Zirconium carbonate | 16217684 |
| L-aspartic acid | 5960 |
| Chloride | 312 |
| 2,4,6-Trinitrotoluene | 8376 |
| Glycine | 750 |
| Nitrogen | 947 |
| Titanium dioxide | 26042 |
| Polyaniline | 40995 |
| Cadmium sulfide | 14783 |
| Zirconyl nitrate | 202319 |
| Water | 962 |
| Ammonia (B1221849) | 222 |
| Cyclohexane | 8078 |
| Europium(III) oxide | 14241 |
| Thulium(III) oxide | 159491 |
| Terbium(III) nitrate | 13903-51-0 (No CID) |
| Citric acid | 311 |
| Acetone | 180 |
| Fumaric acid | 444972 |
| Sodium hydroxide | 14798 |
| Sodium chloride | 5234 |
| Potassium nitrate | 24430 |
| Salicylic acid | 338 |
| Sodium sulfate | 24436 |
| Zirconium tetrachloride | 139363 |
| Ethanol | 702 |
| Sulfuric acid | 1118 |
| Zirconium(IV) sulfate | 14894 |
| Hydrochloric acid | 313 |
| Potassium thiocyanate | 516873 |
| 1,10-Phenanthroline | 1318 |
| 1,2,4,5-Benzenetetracarboxylic acid | 12396 |
| Poly(vinylcarbazole) | 6439 |
| l-Alanine | 5950 |
| Cadmium acetate | 516900 |
| Thiourea | 2723910 |
| Zirconium oxychloride | 5460596 |
| Sodium hydroxide | 14798 |
| Nafion | 68434 |
| Potassium chloride | 4873 |
| Sodium nitrate | 24268 |
| Formamide | 713 |
| Nitromethane | 6375 |
| Dimethyl sulfoxide | 679 |
| Ammonium (B1175870) persulfate | 61009 |
| Aniline (B41778) | 7580 |
| Oxalic acid | 971 |
| Aluminum oxide | 14769 |
| Vanadium(IV) oxide | 24840 |
| Thulium | 23930 |
| Carbon dioxide | 280 |
| Methane | 297 |
| ZSM-5 | 39348981 |
| Helium | 23987 |
| Hydrogen | 13337351 |
| Graphite | 24261 |
| Bisphenol A | 6623 |
| Formaldehyde | 712 |
| 1,2-Dichloroethane | 399 |
| Ethylenediaminetetraacetic acid | 6049 |
Theoretical and Computational Studies of Zirconium Nitrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central computational method for studying zirconium-containing systems. It allows for the accurate calculation of molecular structures, energies, and electronic properties, providing a fundamental understanding of zirconium nitrate (B79036) and its derivatives.
DFT calculations have been instrumental in determining the ground state geometries of zirconium complexes involving nitrate ligands. For instance, when zirconium nitrate interacts with organophosphate ligands like Tri-n-Butyl Phosphate (B84403) (TBP) and Tri-iso-amyl phosphate (TiAP), DFT studies reveal the resulting structures. In the ground state of these di-solvate complexes, the two organophosphate ligands typically adopt a trans-orientation relative to the central zirconium atom. researchgate.net Distorted structures with cis-orientations are higher in energy. researchgate.net
In these complexes, the nitrate (NO₃⁻) groups generally act as bidentate ligands, coordinating to the zirconium center through two oxygen atoms. However, higher energy structures have been identified where one nitrate ligand is in a mono-dentate coordination mode. researchgate.net Upon complexation, the P=O bonds of the phosphate ligands elongate, for example from 1.48 Å in the bare ligands to 1.50 Å in the complexes, which corresponds to a red shift in their vibrational stretching frequencies. researchgate.net
Further DFT studies on the speciation of Zr(IV) in solutions containing both fluoride (B91410) and nitrate ions have shown the formation of various complexes. In certain experimental conditions, the dimeric species [Zr₂F₃OH(NO₃)₂(H₂O)₅]²⁺ has been identified as a remarkably stable complex. researchgate.net These studies highlight that in the presence of ligands like fluoride and nitrate, zirconium readily forms dimers connected by μ₂-F bridges, leading to coordination numbers of 7 or 8 for the central zirconium atom. researchgate.net
This compound is a common precursor for the synthesis of zirconium dioxide (ZrO₂, zirconia) nanoparticles. rsc.org DFT calculations have been extensively used to investigate the structure, stability, and electronic properties of these resulting nanoparticles. acs.orgunimib.it
Studies have modeled zirconia nanoparticles of various sizes (e.g., 1.5 to 2 nm) and morphologies, such as octahedral and truncated octahedral shapes. acs.orgunimib.it The stability of these nanoparticles is highly dependent on their shape and stoichiometry. Partly truncated octahedral nanoparticles with a precise ZrO₂ stoichiometry exhibit the highest stability, whereas perfectly octahedral or cuboctahedral shapes are less stable due to oxygen deficiency or excess, respectively. acs.orgunimib.it The formation energies of these nanoparticles, calculated relative to bulk zirconium metal and molecular oxygen, scale linearly with the average coordination number of the Zr ions and approach the bulk value as the particle size increases. acs.orgunimib.it
The electronic properties, particularly the band gap, are significantly influenced by the nanoparticle's structure and the presence of defects. unimib.itresearchgate.net Low-coordinated atomic sites, often found on the surface of nanoparticles, can create defective states within the electronic structure, effectively reducing the band gap compared to the bulk material. unimib.itresearchgate.net The formation of neutral oxygen vacancies is a key factor influencing reactivity. DFT calculations show that the energy required to form an oxygen vacancy is considerably lower at two-coordinated oxygen sites on the nanoparticle surface compared to bulk zirconia or its flat surfaces. unimib.it This nanostructuring effect can enhance the material's reactivity and photocatalytic activity. unimib.itresearchgate.net
Ground State Structures of Zirconium Complexes
Computational Modeling of Ligand Interactions
Computational models are crucial for understanding how different ligands interact with zirconium, which is fundamental to designing effective separation and extraction processes.
The interaction between this compound and various extractant ligands, particularly those from the phosphonate (B1237965) and phosphate classes, has been a subject of detailed computational investigation. DFT calculations have been employed to compare the complexation behavior of these ligands. researchgate.net
Theoretical studies indicate that ligands of the phosphonate class exhibit stronger binding to this compound than their phosphate counterparts. researchgate.net This is supported by computed gas-phase complexation energies. For example, at the RI-BP86-ZORA/def2-TZVP-D3BJ level of theory, the complexation energies for phosphonates are around -61 kcal/mol, which is more exothermic than the -58 kcal/mol calculated for phosphates. researchgate.net This stronger binding is attributed to the higher basicity of the phosphoryl group in phosphonates. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) energies for the ligands further supports a greater complexation tendency for phosphonates over phosphates with this compound. researchgate.net
Energy Decomposition Analysis (EDA) provides deeper insight into the nature of the bonding. EDA reveals that the pristine metal nitrate moiety undergoes significant distortion (approximately 48-50 kcal/mol) when it binds with either phosphonate or phosphate ligands, and this distortion energy is largely independent of the specific ligand type. researchgate.net
| Ligand Class | Gas Phase Complexation Energy (kcal/mol) | Solvent Phase Extraction Energy (kcal/mol) |
|---|---|---|
| Phosphonates | -61 | -53 |
| Phosphates | -58 | -50 |
To more accurately simulate experimental conditions in liquid-liquid extraction processes, computational models must account for the presence of a solvent. The Conductor-like Polarizable Continuum Model (CPCM) is one such method used to calculate extraction energies that include solvent phase effects. researchgate.net
When CPCM is applied to the extraction of this compound by phosphonate and phosphate ligands, the calculated extraction energies follow the same trend as the gas-phase complexation energies. researchgate.net The extraction energies were calculated to be approximately -53 kcal/mol for phosphonates and -50 kcal/mol for phosphates, confirming the superior extraction capability of phosphonate-based ligands. researchgate.net
Experimental and modeling studies of the solvent extraction of this compound by TBP in n-octane have also been interpreted using theoretical models like the "sticky spheres" model. nih.gov These studies analyze small-angle neutron scattering (SANS) data to understand the aggregation of metal-ligand complexes in the organic phase, which can lead to the formation of a third phase. nih.govresearchgate.net The attractive forces between the polar cores of reverse micelle-like aggregates, which contain the extracted Zr(NO₃)₄, are a key factor in the stability of the organic phase. nih.gov
Binding Ability of Phosphonate and Phosphate Ligands
Prediction of Aqueous Speciation and Hydrolysis Reactions
Understanding the chemical forms (speciation) of zirconium in aqueous solutions is critical, as hydrolysis and polymerization reactions readily occur. Computational chemistry, particularly DFT, has been used to predict the stable zirconium species and the reaction pathways for their formation. researchgate.netscielo.org.za
DFT calculations can predict the Gibbs reaction energies for the stepwise hydrolysis of zirconium complexes. scielo.org.za For instance, in a study of aqueous zirconium tetrafluoride (ZrF₄), it was predicted that the first hydrolysis product begins to appear at a pH of 0.0. scielo.org.za As the pH increases, further deprotonation occurs, leading to the formation of various hydrolyzed species. researchgate.netscielo.org.za
These computational predictions can be used to construct distribution of species diagrams, which show the prevalence of different zirconium complexes as a function of pH. scielo.org.za In solutions containing multiple types of ligands, such as nitrate and fluoride, DFT calculations combined with experimental techniques can identify complex, mixed-ligand species. researchgate.net For Zr(IV), the formation of dimers and other oligomers is a common feature of its aqueous chemistry, even at low metal concentrations. researchgate.netacs.org Fully relativistic molecular DFT calculations have shown that for the first hydrolysis step of cationic species, the reactivity trend is Zr > Hf > Rf, which is in agreement with experimental observations. researchgate.net
Microkinetic Modeling and Electric Field Effect Simulations for Catalysis
Theoretical and computational methods, particularly microkinetic modeling and electric field effect simulations, are instrumental in elucidating the catalytic mechanisms of zirconium compounds. While research directly on this compound is limited in this specific context, extensive studies on related compounds like zirconium nitride (ZrN) provide significant insights into its catalytic prowess, especially in alkaline environments.
A novel theoretical framework has been proposed to uncover the oxygen reduction reaction (ORR) mechanism on ZrN, which integrates surface state analysis, electric field effect simulations, and pH-dependent microkinetic modeling. researchgate.net Pioneering studies have indicated that ZrN, a low-cost material, can exhibit high activity for the ORR in alkaline media, in some cases even surpassing that of platinum. researchgate.net Under ORR operating conditions, the surface of ZrN is found to be covered by approximately one monolayer of adsorbed hydroxyl groups (HO*). researchgate.net This layer plays a crucial role by accommodating adsorbates in a bridge-site configuration suitable for the ORR. researchgate.net
Electric field effect simulations are a key component of this theoretical framework. researchgate.net These simulations demonstrate that the adsorption of atomic oxygen (O*) on the hydroxyl-covered surface induces only a small and consistent change in the dipole moment. researchgate.net This results in a moderate bonding strength for the oxygen adsorbate. researchgate.net The application of an external electric field can influence the rate and selectivity of chemical reactions. semanticscholar.org It can regulate the potential energy of the transition state and weaken chemical bonds, thereby potentially lowering the reaction energy barrier. semanticscholar.org For instance, applying a direct current electric field to a semi-conductive catalyst can enable low-temperature operations and improve energy efficiency in catalytic processes like NOx reduction. rsc.org
Microkinetic modeling, built upon data from methods like Density Functional Theory (DFT), allows for the prediction of reaction rates and product distributions as a function of reaction conditions. acs.org By constructing a reaction network and comparing the energetics and kinetic barriers of different pathways, the most favorable reaction mechanism can be identified. mdpi.com In the case of ZrN, pH-dependent microkinetic modeling helps to understand its superior ORR activity. researchgate.net This integrated computational approach provides a fundamental understanding of the catalyst-support interaction and the nature of the active sites, which is essential for designing more efficient catalysts. mdpi.com
Ab Initio Computations for Related Zirconium Compounds (e.g., Nitrides, Carbides)
Ab initio, or first-principles, calculations are a cornerstone of computational materials science, providing deep insights into the fundamental properties of materials without prior experimental data. These methods have been extensively applied to zirconium compounds, particularly zirconium nitride (ZrN) and zirconium carbide (ZrC).
Zirconium Nitride (ZrN)
Ab initio computations have been crucial in understanding the electronic structure, mechanical properties, and phase stability of various zirconium nitrides. Calculations using methods like the complete active space self-consistent field with multireference single and double excitation configuration interaction (MRSDCI) have identified numerous low-lying electronic states of the ZrN molecule. researchgate.net Such studies provide valuable and accurate data on the electronic structure, which is useful for experimentalists. researchgate.netnih.gov
Systematic explorations combining evolutionary algorithms with ab initio density functional theory (DFT) have been used to investigate the stable crystal structures of zirconium nitrides under high pressure. iphy.ac.cn For instance, in addition to known phases, several new high-pressure phases of Zr₂N have been discovered through these computational searches. iphy.ac.cn Ab initio calculations predict that the NaCl-type structure for ZrN is stable up to at least 150 GPa. mdpi.com These studies also investigate mechanical properties, finding that phases like Cmcm-Zr₂N are brittle and possess high Vickers hardness. iphy.ac.cn The electronic mechanisms underlying these diverse mechanical behaviors are often explained by analyzing the partial density of states. iphy.ac.cn Furthermore, ab initio methods have been used to calculate the formation enthalpy of ZrN, with results that are consistent with experimental measurements. mdpi.com
Zirconium Carbide (ZrC)
Similarly, ab initio calculations have systematically studied the structural, elastic, electronic, dynamical, and thermodynamic properties of zirconium carbide. researchgate.netiphy.ac.cn These studies report on ground state properties such as lattice constants, elastic constants, and bulk modulus for ZrC in different crystal structures, like the rock-salt (RS) and zinc blende (ZB) phases. researchgate.netiphy.ac.cn The calculated values for the equilibrium lattice parameter, bulk modulus, and elastic constants show good consistency with available experimental data. iphy.ac.cn
Electronic band structure calculations indicate that the chemical bonds between zirconium and carbon atoms have a large covalent contribution, arising from the mixture of C 2p and Zr 4d and 4p orbitals near the Fermi level. iphy.ac.cn Bader charge analysis suggests a degree of charge transfer from Zr to C atoms, indicating that the Zr-C bond has a mixed ionic/covalent character. iphy.ac.cn Phonon dispersion calculations have confirmed the dynamical stability of ZrC. iphy.ac.cn First-principles methods are also employed to study self-diffusion mechanisms in ZrC by calculating point defect energies and vacancy jump barriers, with results showing reasonable agreement with experimental data. researchgate.net These computational investigations are vital for understanding the material's performance, particularly at extreme conditions of high temperature and pressure. researchgate.net
Interactive Data Table: Properties of Zirconium Compounds from Ab Initio Studies
| Compound | Property | Method | Finding | Citation |
| ZrN | Electronic States | MRSDCI | Identified 21 low-lying electronic states below 30,000 cm⁻¹. | researchgate.net |
| ZrN | High-Pressure Stability | Ab initio computations | NaCl structure is stable to at least 150 GPa. | mdpi.com |
| Zr₂N | High-Pressure Phases | Evolutionary Algorithm + DFT | Discovered five new high-pressure phases (P4/nmm, I4/mcm, P2₁/m, P-3m1, C2/m). | iphy.ac.cn |
| Cmcm-Zr₂N | Mechanical Properties | DFT | Predicted to be a brittle material with a high Vickers hardness of 12.9 GPa. | iphy.ac.cn |
| ZrC | Bonding Character | Ab initio (Bader charge analysis) | Mixed ionic/covalent character with ~1.71 electrons transferred from Zr to C. | iphy.ac.cn |
| ZrC | Diffusion | First-principles methods | Calculated point defect energies and jump barriers for self-diffusion. | researchgate.net |
| ZB-ZrC | Dynamical Stability | DFT (Phonon dispersion) | All phonon frequencies are positive, indicating the compound is dynamically stable. | researchgate.net |
Q & A
Q. How can zirconium concentrations in zirconium nitrate solutions be accurately determined using titration methods, particularly in the presence of interfering ions like fluoride?
- Methodological Answer : Fluoride can mask zirconium during titration, enabling selective measurement. In aqueous or organic phases, back-titration with a standardized base is performed. The difference in base volume required for titration in the absence and presence of fluoride allows calculation of zirconium concentration using the equation: , where and represent base volumes under different conditions . Figure 3 in evidence 2 illustrates titration curves for organic vs. aqueous phases, highlighting fluoride's masking effect .
Q. What stability considerations are critical when storing and handling this compound hydrates?
- Methodological Answer : this compound hydrates (e.g., Zr(NO₃)₄·5H₂O) are hygroscopic and decompose under reducing conditions. Storage requires airtight containers in dry, ventilated environments at room temperature (20–25°C). Avoid contact with acids, oxidizers, or reducing agents to prevent exothermic decomposition . Safety protocols (e.g., S26, S45) mandate eye protection and immediate medical attention upon exposure .
Q. How can hydrolysis conditions be optimized to synthesize zirconium dioxide nanoparticles from this compound precursors?
- Methodological Answer : Controlled hydrolysis involves refluxing concentrated this compound solutions with additives (e.g., carbon nanotubes) to template nanoparticle growth. Post-reflux drying and sintering at 500–800°C yield 7–20 nm ZrO₂ particles. Key parameters include pH (maintained at 2–3), precursor concentration (0.5–1.0 M), and sintering duration (2–4 hours) .
Advanced Research Questions
Q. How do voltage and temperature influence the electrolytic oxidation rate of zirconium in nitrate solutions?
- Methodological Answer : Electrolytic oxidation of Zr in 8M nitrate solutions follows Arrhenius kinetics. At 25–80°C, oxidation rates increase exponentially with voltage (0.5–2.0 V). Polarization curves reveal passivation thresholds; beyond 1.5 V, oxide layer formation decelerates corrosion. Data from Zircaloy-2 experiments show a 300% rate increase at 80°C vs. 25°C (Table 1, ).
Q. What mechanistic insights explain the role of this compound in Co-Zr substituted hexaferrite synthesis?
- Methodological Answer : Co-precipitation of Ca(ZrCo)ₓFe₁₂₋₂ₓO₁₉ involves stoichiometric dissolution of Zr(NO₃)₄ and Co(NO₃)₂·6H₂O. pH control (10–12) ensures simultaneous precipitation of Zr⁴⁺ and Co²⁺. XRD analysis confirms Zr substitution at octahedral sites, enhancing magnetic coercivity (Hc = 1.2–2.5 kOe) and dielectric loss (tan δ = 0.03–0.12) .
Q. How can this compound-derived catalysts (e.g., Sn-doped ZrO₂) be engineered to optimize oxygen vacancy formation for CO₂ conversion?
- Methodological Answer : Sn doping (5–10 mol%) into ZrO₂ via co-precipitation increases oxygen vacancies, measured by XPS and EPR. Catalytic testing in dimethyl carbonate synthesis shows a 40% yield improvement at 150°C with Sn/Zr = 0.1, attributed to vacancy-mediated CO₂ activation (Figure 2, ).
Q. What analytical challenges arise when quantifying zirconium in extreme environments (e.g., radioactive nitrate solutions)?
- Methodological Answer : In plutonium nitrate matrices, zirconium quantification requires radiation-resistant extraction chromatography. Single-column methods using Eichrom® TRU resin achieve >95% recovery with <5% interference from actinides. Detection limits of 0.1 ppm are achievable via ICP-MS with collision/reaction cell protocols .
Data Contradictions and Resolution
Q. Discrepancies in reported thermal decomposition pathways of this compound hydrates: How to reconcile conflicting data?
- Resolution : Conflicting TG-DSC data (e.g., dehydration vs. nitrate decomposition steps) arise from varying heating rates (5–20°C/min) and atmospheric conditions (N₂ vs. air). Controlled experiments at 5°C/min in argon resolve sequential mass loss events: H₂O evaporation (25–150°C) followed by NOₓ release (200–400°C) .
Q. Why do titration-based Zr measurements in organic solvents show higher variability than aqueous systems?
- Resolution : Organic solvents (e.g., ethanol) reduce fluoride-zirconium complex stability, leading to incomplete masking. Pre-equilibration with NH₄F (0.1 M) in ethanol improves reproducibility, reducing relative standard deviation (RSD) from 15% to <5% .
Methodological Best Practices
Q. How to design a reproducible co-precipitation protocol for multi-metal systems involving this compound?
- Guidelines :
Q. What validation steps ensure accurate radiochemical analysis of zirconium in nitrate matrices?
- Protocol :
- Spike samples with ⁹⁵Zr tracer for recovery correction (85–105% acceptable).
- Separate Zr via TRU resin (Eichrom), eluting with 0.1 M oxalic acid.
- Confirm purity via gamma spectroscopy (⁹⁵Zr peak at 724 keV) and ICP-MS cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
